MEDICA16
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87272-20-6 | |
| Record name | Medica 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICA-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Primary Cellular Target of MEDICA16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDICA16 is a small molecule compound recognized for its lipid-lowering properties. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the downstream effects on key metabolic pathways. The information presented is based on available scientific literature and is intended to inform researchers and professionals in the field of drug development.
Primary Cellular Target: ATP-Citrate Lyase (ACLY)
The primary cellular target of this compound is ATP-citrate lyase (ACLY) .[1][2] ACLY is a crucial cytosolic enzyme that plays a central role in cellular metabolism by linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.
This compound acts as a competitive inhibitor of ATP-citrate lyase with respect to citrate .[1] This means that this compound directly competes with the enzyme's natural substrate, citrate, for binding to the active site. By occupying the active site, this compound prevents the conversion of citrate to acetyl-CoA, thereby reducing the available pool of acetyl-CoA for lipogenesis.
Secondary Cellular Target: Acetyl-CoA Carboxylase (ACC)
In addition to its primary target, this compound also exerts an inhibitory effect on acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid biosynthesis.[1][3][4] This inhibition is not direct but is mediated by the intracellular conversion of this compound to its acyl-CoA thioester, This compound-CoA .
This compound-CoA acts as a competitive inhibitor of ACC with respect to both acetyl-CoA and ATP .[1] This dual competitive inhibition further blocks the synthesis of malonyl-CoA, the product of the ACC-catalyzed reaction and a critical building block for fatty acid elongation.
Downstream Effects on Cellular Signaling
The inhibition of ACLY and ACC by this compound initiates a cascade of downstream effects on cellular signaling pathways, most notably the 5'-AMP-activated protein kinase (AMPK) pathway . Treatment with this compound has been shown to lead to a decrease in hepatic AMPK activity .[3][4] This is considered a downstream consequence of the altered energy state of the cell resulting from the inhibition of lipid synthesis, rather than a direct interaction of this compound with AMPK.
Summary of this compound's Inhibitory Profile
| Target Enzyme | Inhibitor | Mechanism of Inhibition | Quantitative Data (Ki / IC50) |
| ATP-Citrate Lyase (ACLY) | This compound | Competitive with respect to citrate | Not Available |
| Acetyl-CoA Carboxylase (ACC) | This compound-CoA | Competitive with respect to acetyl-CoA and ATP | Not Available |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of lipogenesis.
Experimental Protocols
Detailed experimental protocols for the specific studies investigating this compound are not publicly available. However, the following sections describe generalized methodologies for assessing the activity of ACLY and ACC, as well as measuring hepatic fatty acid synthesis, which are relevant to characterizing compounds like this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram outlines a general workflow for an in vitro enzyme inhibition assay to determine the potency of an inhibitor like this compound.
Protocol 1: ATP-Citrate Lyase (ACLY) Activity Assay
A common method to measure ACLY activity is a coupled-enzyme spectrophotometric assay.
Principle: The production of oxaloacetate by ACLY is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant ACLY
-
Tris-HCl buffer (pH 8.0)
-
Citrate
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Dithiothreitol (DTT)
-
Malate Dehydrogenase (MDH)
-
NADH
-
This compound or other test inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, citrate, CoA, NADH, and MDH.
-
Add varying concentrations of this compound or vehicle control to the wells of the microplate.
-
Add the purified ACLY enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay
ACC activity can be measured using a radiolabeling method that quantifies the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Principle: ACC catalyzes the carboxylation of acetyl-CoA using bicarbonate to form malonyl-CoA. By using [14C]bicarbonate, the amount of radiolabeled malonyl-CoA produced is proportional to the enzyme activity.
Materials:
-
Liver homogenate or purified ACC
-
Tris-acetate buffer (pH 7.5)
-
Acetyl-CoA
-
ATP
-
MgCl2
-
Citrate (as an allosteric activator)
-
Bovine Serum Albumin (BSA)
-
[14C]Sodium Bicarbonate
-
This compound-CoA or other test inhibitors
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-acetate buffer, ATP, MgCl2, citrate, and BSA.
-
Add varying concentrations of this compound-CoA or vehicle control to reaction tubes.
-
Add the enzyme preparation (liver homogenate or purified ACC) to each tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a solution of acetyl-CoA and [14C]sodium bicarbonate.
-
Incubate for a fixed time at 37°C.
-
Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted [14C]bicarbonate as 14CO2.
-
Dry the samples and resuspend in water.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of [14C]malonyl-CoA formed.
-
Calculate the enzyme activity and the percent inhibition for each inhibitor concentration to determine the IC50 value.
Conclusion
This compound primarily targets ATP-citrate lyase, a key enzyme in the lipogenic pathway. Through its active form, this compound-CoA, it also inhibits acetyl-CoA carboxylase. These actions lead to a reduction in the synthesis of fatty acids and have downstream effects on cellular energy sensing pathways like AMPK. While the qualitative mechanism of action is established, a notable gap exists in the public domain regarding the quantitative potency (Ki, IC50) of this compound and detailed protocols from its specific preclinical studies. The generalized methodologies provided herein offer a framework for the characterization of similar inhibitors and for furthering the understanding of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
The Role of MEDICA16 in the Inhibition of ATP-Citrate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MEDICA16, a small molecule inhibitor of ATP-citrate lyase (ACLY). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, its quantitative inhibitory properties, and the experimental context of its characterization. This document summarizes the available data on this compound, details relevant experimental methodologies, and visualizes its impact on key metabolic signaling pathways.
Quantitative Inhibition of ATP-Citrate Lyase by this compound
This compound has been identified as a competitive inhibitor of ATP-citrate lyase. The inhibitory activity of this compound has been quantified, providing key parameters for its characterization as a modulator of lipid metabolism. The primary quantitative data available for this compound's interaction with ACLY is its inhibitor constant (Ki).
| Compound | Target Enzyme | Organism/Tissue | Inhibition Type | Substrate of Competition | Ki Value |
| This compound | ATP-Citrate Lyase (ACLY) | Rat Liver | Competitive | Citrate | 16 µM |
Table 1: Quantitative Inhibitory Data for this compound against ATP-Citrate Lyase
Experimental Protocols
While the precise, detailed experimental protocol for the determination of the Ki value of this compound is not fully available in the public domain, a general methodology for an ATP-Citrate Lyase (ACLY) inhibition assay can be outlined based on established biochemical techniques. The following represents a likely workflow for such an experiment.
General Workflow for ACLY Inhibition Assay
The experimental workflow to determine the inhibitory kinetics of a compound like this compound on ACLY typically involves a coupled-enzyme spectrophotometric assay.
Detailed Methodological Steps
-
Reagent Preparation : An assay buffer, typically containing Tris-HCl at a physiological pH, MgCl₂, and dithiothreitol (DTT), is prepared. Stock solutions of ATP, Coenzyme A (CoA), citrate, and NADH are also prepared in the assay buffer.
-
Enzyme and Inhibitor Preparation : Purified rat liver ATP-citrate lyase and the coupling enzyme, malate dehydrogenase (MDH), are prepared and their concentrations determined. A series of dilutions of this compound are made to test a range of concentrations.
-
Assay Setup : The assay is performed in a 96-well plate format. To each well, the assay buffer, substrates (ATP, CoA, and varying concentrations of citrate), NADH, and a fixed amount of MDH are added.
-
Inhibitor Addition : The prepared dilutions of this compound are added to the appropriate wells. Control wells without the inhibitor are also included.
-
Reaction Initiation and Measurement : The reaction is initiated by the addition of a fixed amount of ACLY to each well. Immediately, the plate is placed in a spectrophotometer, and the decrease in absorbance at 340 nm is monitored over time. This decrease corresponds to the oxidation of NADH to NAD⁺, which is coupled to the conversion of oxaloacetate (a product of the ACLY reaction) to malate by MDH.
-
Data Analysis : The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. To determine the type of inhibition and the Ki value, the data is analyzed using kinetic models such as Michaelis-Menten and Lineweaver-Burk plots, with varying concentrations of both the substrate (citrate) and the inhibitor (this compound).
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of ATP-citrate lyase, a crucial enzyme at the intersection of carbohydrate and lipid metabolism. This inhibition has significant downstream effects on key metabolic pathways, particularly in the liver.
Core Signaling Cascade
The inhibition of ACLY by this compound reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol. This reduction in acetyl-CoA availability directly impacts the activity of downstream enzymes and signaling molecules involved in lipogenesis.
Downstream Consequences of ACLY Inhibition
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Reduction in Lipogenesis : By competitively inhibiting ACLY with respect to citrate, this compound effectively curtails the production of cytosolic acetyl-CoA. This has a direct inhibitory effect on de novo fatty acid synthesis and cholesterol synthesis, as acetyl-CoA is an essential precursor for both pathways.
-
Modulation of ACC and AMPK Activity : In studies involving insulin-resistant rats, treatment with this compound resulted in a decrease in the activity of both hepatic Acetyl-CoA Carboxylase (ACC) and AMP-activated protein kinase (AMPK)[1]. ACC is the rate-limiting enzyme in fatty acid synthesis, and its decreased activity further contributes to the reduction in lipogenesis. The observed decrease in AMPK activity in this specific pathological model is a notable finding, as AMPK is a central regulator of cellular energy homeostasis. The precise molecular mechanism linking ACLY inhibition by this compound to the downregulation of AMPK activity requires further investigation.
Conclusion
This compound is a well-characterized competitive inhibitor of ATP-citrate lyase, with a demonstrated in vitro potency and in vivo efficacy in modulating lipid metabolism. Its ability to reduce the synthesis of fatty acids and cholesterol through the inhibition of ACLY makes it a valuable tool for research in metabolic diseases. The downstream effects of this compound, including the modulation of ACC and AMPK activities, highlight its complex interplay with cellular energy sensing and lipogenic pathways. Further research is warranted to fully elucidate the detailed molecular mechanisms underlying the entirety of its effects and to explore its full therapeutic potential.
References
Unraveling the Dual Action of MEDICA16: A Technical Guide to the Inhibition of ACLY and ACC
For Immediate Release
This technical guide provides an in-depth analysis of MEDICA16, a small molecule inhibitor targeting two key enzymes in lipid metabolism: ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of this compound in metabolic diseases.
Core Mechanism: Dual Inhibition of Lipogenesis
This compound exerts its effects by competitively inhibiting two crucial enzymes in the de novo lipogenesis pathway. It targets ATP-citrate lyase (ACLY), which catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, and acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1] By inhibiting both enzymes, this compound effectively reduces the cellular pool of acetyl-CoA available for fatty acid and cholesterol synthesis.
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary targets.
| Target Enzyme | Species | Inhibition Constant (Ki) | Competitive With |
| ATP-citrate lyase (ACLY) | Rat Liver | 16 µM | Citrate |
| Acetyl-CoA carboxylase (ACC) | Not specified | Not available | Acetyl-CoA and ATP |
Note: While a specific IC50 value for this compound against ACC is not publicly available, studies have demonstrated its inhibitory effect on ACC activity in hepatic tissue.[1]
Impact on Cellular Signaling
This compound's inhibitory action extends beyond direct enzyme inhibition, influencing key metabolic signaling pathways. Notably, treatment with this compound has been shown to decrease the activity of AMP-activated protein kinase (AMPK) in the liver of insulin-resistant rats.[1] AMPK is a central regulator of cellular energy homeostasis, and its modulation by this compound suggests a broader impact on metabolic control.
Signaling Pathway of this compound Action
The following diagram illustrates the central role of ACLY and ACC in lipogenesis and the proposed mechanism of action for this compound.
Caption: Signaling pathway of this compound dual inhibition.
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory activity of this compound on ACLY and ACC.
ACLY Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the activity of ACLY by coupling the production of CoA-SH to the reduction of NAD+ by α-ketoglutarate dehydrogenase.
Workflow Diagram:
Caption: Workflow for ACLY inhibition assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), ATP, MgCl2, dithiothreitol (DTT), citrate, NAD+, α-ketoglutarate, and a coupling enzyme, α-ketoglutarate dehydrogenase.
-
Enzyme and Inhibitor Addition: Add a purified preparation of ACLY enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle solvent.
-
Incubation: Incubate the reaction mixtures at 37°C for a short period to allow for temperature equilibration and inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding coenzyme A (CoA).
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer. Record the absorbance at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. IC50 values can be calculated by fitting the data to a dose-response curve.
ACC Inhibition Assay ([¹⁴C]bicarbonate Fixation Assay)
This radiometric assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Workflow Diagram:
Caption: Workflow for ACC inhibition assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-acetate, pH 7.5), ATP, MgCl2, citrate (as an allosteric activator), DTT, and acetyl-CoA.
-
Enzyme and Inhibitor Addition: Add a purified preparation of ACC enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle solvent.
-
Incubation: Pre-incubate the reaction mixtures at 37°C.
-
Reaction Initiation: Start the reaction by adding [¹⁴C]sodium bicarbonate (NaHCO₃).
-
Reaction Termination: After a fixed incubation time, terminate the reaction by adding a strong acid (e.g., HCl). This also serves to drive off any unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Sample Processing: Dry the samples completely to ensure the removal of all volatile ¹⁴CO₂.
-
Radioactivity Measurement: Resuspend the dried residue in a scintillation cocktail and measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a significant tool for studying the roles of ACLY and ACC in lipid metabolism and related diseases. Its dual inhibitory action provides a potent mechanism for reducing de novo lipogenesis. The methodologies and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of metabolic disorders. Further investigation into the precise molecular interactions and the downstream effects on signaling pathways will be crucial for fully elucidating the therapeutic potential of this compound.
References
MEDICA16: A Deep Dive into its Impact on the De Novo Lipogenesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of MEDICA16 on the de novo lipogenesis (DNL) pathway. This compound, identified as β,β′-tetramethyl-substituted hexadecanedioic acid, functions as an inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the synthesis of fatty acids. By limiting the cytosolic pool of acetyl-CoA, this compound initiates a cascade of metabolic changes that ultimately suppress the DNL pathway. This guide will detail the known and inferred mechanisms of this compound's action, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the involved signaling pathways. While direct experimental evidence for this compound's impact on all components of the DNL pathway is limited, this guide will draw upon data from other ACLY inhibitors to construct a comprehensive and scientifically grounded overview.
Introduction to De Novo Lipogenesis
De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This pathway is crucial for energy storage and the production of structural cellular components. The DNL pathway is most active in the liver and adipose tissue and is tightly regulated by hormonal and nutritional signals. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance.
The core of the DNL pathway involves three key enzymes:
-
ATP-citrate lyase (ACLY): Catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.
-
Acetyl-CoA carboxylase (ACC): Mediates the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.
-
Fatty acid synthase (FASN): A multi-enzyme protein that synthesizes palmitate from acetyl-CoA and malonyl-CoA.
The expression of these lipogenic enzymes is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) . Insulin is a potent activator of SREBP-1c, thereby promoting lipogenesis.
This compound: An ATP-Citrate Lyase Inhibitor
This compound is a dicarboxylic acid analog that has been identified as an inhibitor of ATP-citrate lyase (ACLY)[1][2]. By targeting ACLY, this compound effectively reduces the supply of cytosolic acetyl-CoA, the fundamental building block for fatty acid synthesis. This mechanism positions this compound as a modulator of the DNL pathway with potential therapeutic applications in metabolic diseases.
The Effect of this compound on the De Novo Lipogenesis Pathway
The primary mechanism of this compound's action is the inhibition of ACLY. This initial event triggers a series of downstream effects on the key components of the DNL pathway.
Direct Inhibition of ATP-Citrate Lyase (ACLY)
As an ACLY inhibitor, this compound directly binds to and reduces the catalytic activity of this enzyme. This leads to a decreased conversion of citrate to acetyl-CoA in the cytoplasm.
Downstream Effects on Acetyl-CoA Carboxylase (ACC)
The reduction in cytosolic acetyl-CoA, the substrate for ACC, leads to a decrease in the production of malonyl-CoA. Furthermore, studies have shown that this compound treatment in insulin-resistant JCR:LA-cp rats resulted in a significant decrease in hepatic ACC activity and protein expression[1].
Inferred Effects on Fatty Acid Synthase (FASN) and SREBP-1c
While direct experimental data on the effect of this compound on FASN and SREBP-1c is not currently available, we can infer the likely consequences based on its mechanism of action as an ACLY inhibitor.
-
Fatty Acid Synthase (FASN): The synthesis of palmitate by FASN is dependent on the availability of its substrates, acetyl-CoA and malonyl-CoA. By reducing the pools of both of these precursors, this compound is expected to decrease FASN activity and overall fatty acid synthesis.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): The regulation of SREBP-1c is complex. While insulin is a primary activator, cellular energy status and metabolite levels also play a role. A decrease in the products of the DNL pathway could potentially lead to a feedback mechanism that downregulates SREBP-1c expression or activation, although this remains to be experimentally verified for this compound.
Quantitative Data
The following table summarizes the quantitative data from a study by Atkinson et al. (2002) on the effects of this compound on hepatic ACC in insulin-resistant JCR:LA-cp rats[1].
| Parameter | Control (Lean) | Control (Insulin-Resistant) | This compound Treated (Insulin-Resistant) |
| Hepatic ACC Activity (nmol/min/mg protein) | 3.30 ± 0.18 | 8.75 ± 0.53 | Decreased |
| Hepatic ACC Protein Expression | 100% (Baseline) | 300% | Decreased |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Animal Model and Treatment
-
Animal Model: Male JCR:LA-cp rats (a model for insulin resistance) and their lean littermates were used.
-
Treatment: this compound was administered to the insulin-resistant rats. The specific dosage and duration of treatment should be referenced from the original publication for precise details[1].
Measurement of Acetyl-CoA Carboxylase (ACC) Activity
The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Tissue Homogenization: Liver tissue is homogenized in a buffer containing protease and phosphatase inhibitors.
-
Incubation: The homogenate is incubated in a reaction mixture containing acetyl-CoA, ATP, MgCl2, and radiolabeled sodium bicarbonate (H¹⁴CO₃⁻).
-
Stopping the Reaction: The reaction is stopped by the addition of acid.
-
Quantification: The acid-stable radioactivity, representing the amount of ¹⁴C incorporated into malonyl-CoA, is measured using a scintillation counter.
Western Blotting for ACC Protein Expression
-
Protein Extraction: Total protein is extracted from liver tissue using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ACC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: The De Novo Lipogenesis Pathway and the inhibitory action of this compound on ACLY.
Caption: Experimental workflow for assessing the effect of this compound on ACC.
Conclusion
This compound is an ATP-citrate lyase inhibitor that demonstrates a clear effect on the de novo lipogenesis pathway. By reducing the cytosolic availability of acetyl-CoA, it directly and indirectly downregulates key lipogenic enzymes, most notably acetyl-CoA carboxylase. While further research is required to fully elucidate its impact on SREBP-1c and FASN, the existing evidence strongly suggests that this compound holds potential as a therapeutic agent for metabolic disorders characterized by excessive lipogenesis. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other ACLY inhibitors.
References
MEDICA16: A Dual-Acting Modulator of Lipid and Glucose Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MEDICA16, with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid, is a synthetic dicarboxylic acid that has garnered significant interest in the field of metabolic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of this compound as both an inhibitor of ATP-citrate lyase (ACLY) and a selective agonist of the G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacology, experimental protocols for its evaluation, and its role in relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a long-chain, alpha,omega-dicarboxylic acid with methyl groups at the 3 and 14 positions. This substitution makes it a non-metabolizable fatty acid analog.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,3,14,14-tetramethylhexadecanedioic acid | [PubChem CID: 121871] |
| Synonyms | MEDIC-16, 3,3,14,14-Tetramethylhexanedioic acid | [PubChem CID: 121871] |
| CAS Number | 87272-20-6 | [PubChem CID: 121871] |
| Molecular Formula | C20H38O4 | [PubChem CID: 121871] |
| Molecular Weight | 342.5 g/mol | [PubChem CID: 121871] |
| XLogP3 | 7 | [Angene Chemical] |
| Hydrogen Bond Donor Count | 2 | [Angene Chemical] |
| Hydrogen Bond Acceptor Count | 4 | [Angene Chemical] |
| Rotatable Bond Count | 15 | [Angene Chemical] |
Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting key nodes in both lipid and glucose metabolism. It acts as an inhibitor of ATP-citrate lyase and a selective agonist for GPR40, with partial agonism at GPR120.
Inhibition of ATP-Citrate Lyase (ACLY)
ATP-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound reduces the intracellular pool of acetyl-CoA, thereby attenuating de novo lipogenesis. This action contributes to its hypolipidemic effects.
Agonism of G-Protein Coupled Receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells. Activation of GPR40 by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This compound, acting as a selective GPR40 agonist, enhances insulin release in a glucose-dependent manner, which contributes to its antidiabetogenic properties.
Table 2: Pharmacological Activity of this compound
| Target | Action | Potency | Species | Source |
| ATP-Citrate Lyase (ACLY) | Inhibitor | Ki = 16 µM | Rat (liver) | [ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications] |
| GPR40 (FFAR1) | Selective Agonist | - | - | [PubChem CID: 121871] |
| GPR120 (FFAR4) | Partial Agonist | - | - | [Potential roles of GPR120 and its agonists in the management of diabet |
Note: Specific EC50 and IC50 values for this compound are not widely reported in publicly available literature. Further dedicated studies are required to fully quantify its potency and selectivity across different species and assay platforms.
Signaling Pathways
The dual action of this compound impacts two distinct but interconnected signaling pathways involved in metabolic regulation.
ATP-Citrate Lyase and Lipogenesis Pathway
The inhibition of ACLY by this compound directly curtails the production of cytosolic acetyl-CoA, a critical step in the synthesis of fatty acids and cholesterol.
Caption: Inhibition of the ATP-Citrate Lyase pathway by this compound.
GPR40 Signaling Pathway for Insulin Secretion
As a GPR40 agonist, this compound potentiates glucose-stimulated insulin secretion in pancreatic β-cells through a Gq-coupled signaling cascade.
Caption: GPR40-mediated signaling pathway activated by this compound.
Experimental Protocols
The following sections outline generalized methodologies for key experiments to evaluate the activity of this compound.
ATP-Citrate Lyase (ACLY) Inhibition Assay
This protocol describes a direct, homogeneous assay to measure ACLY activity and its inhibition by this compound.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on ACLY.
Materials:
-
Purified human ACLY enzyme
-
[14C]-Citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris buffer (pH 8.0)
-
EDTA
-
MicroScint-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount)
Procedure:
-
Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.[1]
-
In a 384-well plate, add the ACLY enzyme to the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate (specific activity: 2 µCi/µmol).[1]
-
Incubate the plate at 37°C for 3 hours.[1]
-
Terminate the reaction by adding EDTA to a final concentration of ~24 mM.[1]
-
Add MicroScint-O to each well and incubate overnight at room temperature with gentle shaking.[1]
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The signal is specific for the [14C]-acetyl-CoA product.[1]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
GPR40 Activation Assay (Calcium Flux)
This protocol outlines a cell-based assay to measure the agonistic activity of this compound on GPR40 by detecting changes in intracellular calcium.
Objective: To determine the in vitro agonistic potency (EC50) of this compound on GPR40.
Materials:
-
HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)
-
Cell culture medium (e.g., DMEM/F12 with FBS and geneticin)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Positive control (e.g., a known GPR40 agonist)
-
Fluorescence Imaging Plate Reader (FLIPR) or flow cytometer
Procedure:
-
Culture HEK293-hGPR40 cells in appropriate medium until they reach the desired confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.[2]
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them at a suitable concentration (e.g., 1 x 10^6 cells/mL).[2]
-
Equilibrate the cells at 37°C for 30-60 minutes.[2]
-
Establish a baseline fluorescence reading using a FLIPR or flow cytometer.
-
Add varying concentrations of this compound to the cells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating GPR40 activation.
-
Determine the maximum change in fluorescence for each concentration and calculate the EC50 value using a dose-response curve.
In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT)
This protocol describes a common in vivo experiment to assess the effect of this compound on glucose homeostasis in an animal model of diabetes.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Animal Model:
-
Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced obese and diabetic models are commonly used.
Procedure:
-
Acclimatize the animals and divide them into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at a predetermined dose and time before the glucose challenge.
-
Fast the animals overnight (typically 8-16 hours) with free access to water.[3]
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance. A reduction in AUC indicates improved glucose handling.
Summary and Future Directions
This compound is a promising research compound with a dual mechanism of action that favorably modulates both lipid and glucose metabolism. Its ability to inhibit de novo lipogenesis and potentiate glucose-stimulated insulin secretion makes it a valuable tool for studying metabolic diseases.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.
-
Determining the precise IC50 and EC50 values across various species and in different cell types.
-
Investigating the long-term effects of this compound on metabolic parameters and potential off-target effects.
-
Exploring the therapeutic potential of this compound in various animal models of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into its properties and potential applications.
References
The Impact of MEDICA16 on Hepatic Glucose Production: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEDICA16, a small molecule inhibitor of ATP-citrate lyase, has been investigated for its effects on lipid metabolism, particularly in the context of insulin resistance. While its primary mechanism of action involves the modulation of fatty acid synthesis, its impact on hepatic glucose production is a critical area of investigation for its potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth analysis of the current understanding of this compound's role in hepatic glucose metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Introduction
Hepatic glucose production (HGP) is a tightly regulated process essential for maintaining glucose homeostasis. The two primary pathways contributing to HGP are gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen). In metabolic disorders such as type 2 diabetes, dysregulation of HGP is a key contributor to hyperglycemia. ATP-citrate lyase (ACLY) is a cytosolic enzyme that plays a crucial role in cellular metabolism by converting citrate into acetyl-CoA, a key precursor for both fatty acid and cholesterol biosynthesis. This compound has been identified as an inhibitor of ACLY, and its effects on lipid metabolism have been documented. This paper explores the direct and indirect consequences of this compound-mediated ACLY inhibition on the intricate network of hepatic glucose regulation.
Quantitative Data Summary
The primary research investigating the effects of this compound has focused on its impact on lipid metabolism in the insulin-resistant JCR:LA-cp rat model. While direct quantitative data on hepatic glucose production following this compound treatment is limited in the public domain, the available data on related metabolic parameters provides valuable insights.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Significance | Reference |
| Plasma Glucose | JCR:LA-cp rats | Not significantly changed | No change | - | NS | [1] |
| Plasma Insulin | JCR:LA-cp rats | Decreased | Elevated | ↓ | - | [1] |
| Plasma Triacylglycerol | JCR:LA-cp rats | Significantly decreased | Elevated | ↓ | p < 0.05 | [2] |
| Hepatic Acetyl-CoA Carboxylase (ACC) Activity | JCR:LA-cp rats | Decreased to levels of lean controls | 8.75 ± 0.53 nmol/min/mg | ↓ | p < 0.05 | [2] |
| Hepatic AMP-activated protein kinase (AMPK) Activity | JCR:LA-cp rats | Decreased | Increased | ↓ | - | [2] |
NS: Not Significant
Experimental Protocols
The foundational studies on this compound's metabolic effects were conducted using the JCR:LA-cp rat model, which spontaneously develops obesity, hyperinsulinemia, and insulin resistance.
Animal Model and Treatment
-
Animal Model: Male JCR:LA-cp rats and their lean littermates were used. This strain carries an autosomal recessive gene (cp) that leads to a truncated leptin receptor, resulting in a phenotype of obesity and insulin resistance.[3]
-
Housing and Diet: Animals were housed under standard laboratory conditions with ad libitum access to standard rat chow and water.
-
This compound Administration: In a key study, 12-week-old JCR:LA-cp rats were treated with this compound.[2] While the exact dosage and administration route are not detailed in the provided search results, it was administered over a period leading to measurable metabolic changes. Another study initiated treatment from the time of weaning (3 weeks of age).[4]
Biochemical Assays
-
Plasma Glucose and Insulin: Blood samples were collected for the determination of plasma glucose and insulin concentrations using standard enzymatic and immunoassay methods, respectively.[1]
-
Plasma Triacylglycerol: Plasma triacylglycerol levels were quantified using commercially available enzymatic kits.[2]
-
Hepatic Enzyme Activity Assays:
-
Acetyl-CoA Carboxylase (ACC): Liver tissue was homogenized, and the activity of ACC was measured by monitoring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.[2]
-
AMP-activated protein kinase (AMPK): Hepatic AMPK activity was determined by measuring the phosphorylation of a specific substrate peptide.[2]
-
Signaling Pathways and Mechanisms of Action
This compound's primary molecular target is ATP-citrate lyase (ACLY). By inhibiting this enzyme, this compound reduces the cytosolic pool of acetyl-CoA, a critical building block for lipogenesis.
Core Signaling Pathway of this compound Action
The inhibition of ACLY by this compound sets off a cascade of events primarily impacting lipid metabolism. The reduction in cytosolic acetyl-CoA leads to decreased substrate availability for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, is expected to reduce the production of malonyl-CoA, a key regulator of mitochondrial fatty acid oxidation.
Experimental Workflow for Investigating this compound's Effects
The following workflow outlines the typical experimental steps undertaken to characterize the metabolic impact of this compound in a preclinical model.
Discussion
The available evidence indicates that this compound primarily acts as a modulator of hepatic lipid metabolism through the inhibition of ATP-citrate lyase. The observed decrease in plasma triacylglycerol and hepatic ACC activity strongly supports this mechanism.[2]
The lack of a significant direct effect on plasma glucose levels in the JCR:LA-cp rat model suggests that under the studied conditions, the inhibition of ACLY by this compound does not acutely alter hepatic glucose output.[1] However, several indirect mechanisms could link this compound to glucose homeostasis in the long term:
-
Improved Insulin Sensitivity: By reducing hepatic lipid accumulation (a known contributor to insulin resistance), this compound may indirectly improve hepatic insulin sensitivity. The observed decrease in plasma insulin levels in treated JCR:LA-cp rats supports this hypothesis.[1] Improved insulin sensitivity would be expected to lead to better suppression of hepatic glucose production.
-
Substrate Availability: The inhibition of ACLY alters the intracellular balance of key metabolites. The reduction in cytosolic acetyl-CoA could potentially influence the expression of genes involved in gluconeogenesis, although this has not been directly demonstrated for this compound.
-
AMPK Signaling: The finding that this compound treatment decreased hepatic AMPK activity in insulin-resistant rats is intriguing, as AMPK is typically associated with the suppression of anabolic pathways and the activation of catabolic pathways, including the inhibition of gluconeogenesis.[2] The paradoxical decrease in AMPK activity warrants further investigation to understand its implications for glucose metabolism in this context.
Future Directions
To fully elucidate the impact of this compound on hepatic glucose production, further research is required:
-
Direct Measurement of Hepatic Glucose Fluxes: Studies employing stable isotope tracers are needed to directly quantify the rates of gluconeogenesis and glycogenolysis in response to this compound treatment.
-
Gene Expression Analysis: A comprehensive analysis of the hepatic transcriptome following this compound administration would reveal its effects on the expression of key genes involved in glucose metabolism, such as those encoding for phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
-
Elucidation of Signaling Crosstalk: Further investigation into the interplay between ACLY inhibition, AMPK signaling, and other key regulators of hepatic glucose metabolism is crucial for a complete understanding of this compound's mechanism of action.
Conclusion
This compound, as an ATP-citrate lyase inhibitor, demonstrates a clear impact on hepatic lipid metabolism. While direct, acute effects on hepatic glucose production appear to be minimal based on current evidence, its potential to indirectly influence glucose homeostasis through improvements in insulin sensitivity warrants further exploration. A deeper understanding of its effects on hepatic gene expression and the intricate signaling networks governing glucose metabolism will be critical in defining the therapeutic potential of this compound and other ACLY inhibitors in the management of metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Comorbidities Associated With the Metabolic Syndrome: Insights from the JCR:LA-cp Corpulent Rat Strain [frontiersin.org]
- 4. Development of insulin resistance in the JCR:LA-cp rat: role of triacylglycerols and effects of MEDICA 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research and Discovery of MEDICA16
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDICA16, a β,β'-tetramethyl-substituted hexadecanedioic acid, has emerged as a significant pharmacological tool and a potential therapeutic agent due to its dual mechanism of action. Early research has characterized it as a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and as an inhibitor of the enzyme ATP-citrate lyase (ACLY). This whitepaper provides a comprehensive overview of the foundational research that elucidated these properties, detailing the experimental methodologies, quantitative data, and the signaling pathways involved.
Core Mechanisms of Action
Initial investigations into this compound revealed its multifaceted effects on cellular metabolism and signaling. The primary discoveries centered on its ability to modulate two key proteins:
-
G-Protein Coupled Receptor 40 (GPR40/FFAR1): this compound acts as a selective agonist at this receptor, which is predominantly expressed in pancreatic β-cells.[1][2] This interaction is crucial for its effects on insulin secretion.
-
ATP-Citrate Lyase (ACLY): this compound competitively inhibits this cytosolic enzyme, a critical component in the synthesis of acetyl-CoA, the precursor for fatty acid and cholesterol biosynthesis.[3][4] This inhibition underlies its lipid-lowering properties.
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined in the early evaluation of this compound's activity.
Table 1: Receptor Activation Profile of this compound
| Receptor | Action | EC50 | Primary Research |
| GPR40 (FFAR1) | Selective Agonist | Data not available in reviewed literature | Hara et al. (2009)[1][2] |
| GPR120 (FFAR4) | No significant agonism | Not applicable | Hara et al. (2009)[1][2] |
Note: While Hara et al. (2009) demonstrated selective activation of GPR40 over GPR120, the specific EC50 value for this compound was not provided in the accessible literature.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Inhibition Type | K_i_ | Substrate | Primary Research |
| ATP-Citrate Lyase | Competitive | 16 µM | Citrate | Granchi et al. (2018)[4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments that were pivotal in characterizing the activity of this compound.
GPR40/GPR120 Activation Assays
The selective agonism of this compound on GPR40 was determined by assessing two key downstream signaling events: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2]
1. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
-
Cell Lines: HEK293 cells stably expressing either human GPR40 or GPR120.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 1 hour at 37°C. Fura-2 AM is a ratiometric indicator, allowing for accurate measurement of intracellular calcium concentration.
-
After loading, the cells are washed to remove extracellular dye.
-
A baseline fluorescence measurement is taken.
-
This compound at various concentrations is added to the wells.
-
Changes in intracellular calcium are monitored by measuring the fluorescence emission at 510 nm with excitation at both 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
2. Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay
-
Cell Lines: As above, HEK293 cells expressing GPR40 or GPR120.
-
Methodology:
-
Cells are grown in 6-well plates and serum-starved overnight to reduce basal ERK phosphorylation.
-
Cells are treated with different concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Following treatment, the cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.
-
ATP-Citrate Lyase (ACLY) Inhibition Assay
The inhibitory activity of this compound on ACLY was assessed using an in vitro enzyme activity assay.
-
Enzyme Source: Purified rat liver ATP-citrate lyase.
-
Methodology:
-
The assay is performed in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP.
-
A fixed concentration of purified ACLY is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrates, citrate and Coenzyme A (CoA).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of acetyl-CoA produced is quantified. This can be done using various methods, such as a coupled enzyme assay where the product of the ACLY reaction is used in a subsequent reaction that can be monitored spectrophotometrically.
-
The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i_) using Lineweaver-Burk plots.
-
Signaling Pathways and Mechanisms of Action
The dual activities of this compound trigger distinct signaling cascades, leading to its observed physiological effects.
GPR40 Signaling Pathway
Activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[4][5][6] The key steps are outlined below.
Caption: GPR40 activation by this compound leads to insulin secretion.
ATP-Citrate Lyase Inhibition and its Metabolic Consequences
By inhibiting ATP-citrate lyase, this compound reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] This mechanism contributes to its lipid-lowering effects.
Caption: this compound inhibits lipogenesis via ACLY.
Conclusion
The early research on this compound successfully established its dual functionality as a selective GPR40 agonist and an inhibitor of ATP-citrate lyase. These foundational studies, employing a range of in vitro assays, have paved the way for its use as a valuable tool to probe the physiological roles of GPR40 and ACLY. Furthermore, these initial discoveries have highlighted the potential of this compound as a therapeutic candidate for metabolic disorders, such as type 2 diabetes and dyslipidemia, by simultaneously enhancing insulin secretion and reducing lipid synthesis. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. proteopedia.org [proteopedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
The Influence of MEDICA16 on Insulin Resistance Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEDICA16, a β,β'-methyl-substituted hexadecanedioic acid, is a non-metabolizable long-chain fatty acid analog that has demonstrated significant potential in ameliorating insulin resistance. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on its influence on key signaling pathways involved in glucose and lipid metabolism. Preclinical studies in well-established animal models of insulin resistance, such as the JCR:LA-cp rat and the obese Zucker (fa/fa) rat, have revealed that this compound primarily acts by inhibiting hepatic acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis. This inhibition leads to a reduction in hepatic triacylglycerol (TG) accumulation and a decrease in plasma TG levels. Furthermore, this compound sensitizes peripheral tissues, including the liver, skeletal muscle, and adipose tissue, to the actions of insulin. This is achieved, in part, by increasing the re-esterification of free fatty acids (FFAs) within adipose tissue, thereby reducing their release into circulation and alleviating the lipotoxicity that contributes to insulin resistance. While direct evidence of this compound's impact on the canonical PI3K/Akt insulin signaling pathway is still emerging, its ability to mitigate the negative effects of elevated FFAs suggests an indirect mechanism for improving signaling through this critical pathway. This guide will detail the experimental evidence, present quantitative data from key studies, and provide diagrams of the proposed signaling pathways and experimental workflows.
Introduction to this compound and Insulin Resistance
Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. This leads to a cascade of metabolic dysfunctions, including hyperglycemia, hyperlipidemia, and ectopic lipid accumulation, and is a hallmark of type 2 diabetes and metabolic syndrome. A key contributor to the development of insulin resistance is the oversupply of free fatty acids (FFAs) to non-adipose tissues like the liver and skeletal muscle, a phenomenon known as lipotoxicity. Elevated intracellular levels of lipid metabolites, such as diacylglycerols (DAGs) and ceramides, can interfere with insulin signaling pathways, most notably the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is central to most of the metabolic actions of insulin.
This compound is a synthetic dicarboxylic acid that is resistant to β-oxidation. Its unique structure allows it to act as a modulator of lipid metabolism without being utilized as an energy source. The primary mechanism of action of this compound is the inhibition of hepatic acetyl-CoA carboxylase (ACC), a critical enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key substrate for fatty acid synthesis and also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for oxidation. By inhibiting ACC, this compound reduces de novo lipogenesis and can indirectly promote fatty acid oxidation.
Core Mechanism of Action: Inhibition of Hepatic Acetyl-CoA Carboxylase
The central role of this compound in improving insulin sensitivity stems from its ability to inhibit hepatic ACC.[1] In insulin-resistant states, hepatic ACC activity is often elevated, leading to increased fatty acid synthesis, triacylglycerol (TG) accumulation, and secretion of very-low-density lipoproteins (VLDL).[2]
Impact on Hepatic Lipid Metabolism
Studies in the JCR:LA-cp rat, a model of obesity and insulin resistance, have shown that hepatic ACC activity is significantly elevated compared to their lean counterparts.[2] Treatment with this compound has been demonstrated to decrease this elevated ACC activity.[2] This inhibition of ACC leads to a reduction in the hepatic synthesis of fatty acids and subsequently, a decrease in the accumulation of TGs within the liver.[1]
Systemic Effects on Lipid Profile
The reduction in hepatic lipogenesis by this compound translates to a significant improvement in the systemic lipid profile. Preclinical studies have consistently shown that administration of this compound leads to a marked decrease in plasma triacylglycerol levels.[1][2] This is a direct consequence of reduced VLDL secretion from the liver.
Sensitization of Peripheral Tissues to Insulin
Beyond its direct effects on the liver, this compound enhances insulin sensitivity in key metabolic tissues, including skeletal muscle and adipose tissue.[3] This is largely attributed to the reduction in circulating FFAs.
Adipose Tissue and Free Fatty Acid Metabolism
In obese Zucker rats, this compound treatment has been shown to increase the intracellular re-esterification of FFAs within adipose tissue.[3][4] This "trapping" of FFAs prevents their release into the bloodstream, thereby lowering plasma FFA concentrations. By reducing the flux of FFAs to other tissues, this compound alleviates the lipotoxic burden on the liver and skeletal muscle. In these animals, this compound treatment led to a 1.4-fold increase in the overall lipolytic flux (measured as glycerol appearance) and a twofold enhancement in the primary intra-adipose re-esterification of fatty acids.[4]
Skeletal Muscle Insulin Sensitivity
Skeletal muscle is the primary site of insulin-mediated glucose disposal. In insulin-resistant states, elevated FFAs impair insulin-stimulated glucose uptake in muscle. By lowering circulating FFAs, this compound is proposed to restore normal insulin signaling and glucose metabolism in this tissue.
This compound's Influence on Insulin Signaling Pathways
While the primary mechanism of this compound is centered on lipid metabolism, these changes have a profound impact on insulin signaling. The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt. Activated Akt then mediates many of insulin's downstream effects, including the translocation of GLUT4 to the cell membrane to facilitate glucose uptake.
Elevated levels of FFAs and their metabolites can impair this pathway at multiple steps, including the serine phosphorylation of IRS-1, which inhibits its function. By reducing FFA levels, this compound is hypothesized to indirectly restore the normal function of the PI3K/Akt pathway.
Below is a diagram illustrating the proposed mechanism of action of this compound on insulin resistance pathways.
Caption: Proposed mechanism of this compound on insulin resistance pathways.
Quantitative Data from Preclinical Studies
The efficacy of this compound in ameliorating insulin resistance has been quantified in several preclinical studies. The following tables summarize key findings from research conducted on JCR:LA-cp and obese Zucker rats.
Table 1: Effect of this compound on Hepatic Acetyl-CoA Carboxylase (ACC) Activity in JCR:LA-cp Rats
| Group | Hepatic ACC Activity (nmol/min/mg) |
| Lean Control | 3.30 ± 0.18 |
| Obese JCR:LA-cp (Untreated) | 8.75 ± 0.53 |
| Obese JCR:LA-cp + this compound | Decreased (specific value not reported) |
| Data from Atkinson et al. (2002)[2] |
Table 2: Effects of this compound on Lipid Metabolism in Obese Zucker Rats
| Parameter | Obese (Untreated) | Obese + this compound | Fold Change |
| Glycerol Appearance (Ra glycerol) | - | - | 1.4x Increase |
| Primary Intra-adipose FFA Re-esterification | - | - | 2.0x Increase |
| Data from Bar-Tana et al. (2003)[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the studies cited in this guide.
Animal Models
-
JCR:LA-cp Rats: This strain carries a mutation in the leptin receptor, leading to obesity, hyperphagia, hyperinsulinemia, and insulin resistance. They are a well-established model for studying the metabolic syndrome.
-
Obese Zucker (fa/fa) Rats: These rats also have a mutation in the leptin receptor and exhibit a similar phenotype of obesity and insulin resistance.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate indicates greater insulin sensitivity.
Generalized Protocol:
-
Animal Preparation: Rats are typically fasted overnight. Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Basal Period: A tracer, such as [3-³H]glucose, is infused to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.
-
Glucose Infusion: A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is used as a measure of whole-body insulin sensitivity.
Below is a workflow diagram for a typical hyperinsulinemic-euglycemic clamp experiment.
Caption: General workflow for a hyperinsulinemic-euglycemic clamp experiment.
Acetyl-CoA Carboxylase (ACC) Activity Assay
Objective: To measure the enzymatic activity of ACC in tissue homogenates.
Generalized Protocol:
-
Tissue Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction.
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing the tissue extract, acetyl-CoA, ATP, and bicarbonate (as a source of CO₂).
-
Measurement: The activity of ACC is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA) or by a coupled spectrophotometric assay that measures the oxidation of NADPH.
-
Data Analysis: The results are typically expressed as nmol of product formed per minute per mg of protein.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the management of insulin resistance. Its primary mechanism of action, the inhibition of hepatic acetyl-CoA carboxylase, effectively targets the lipotoxicity that is a major driver of this condition. By reducing de novo lipogenesis, lowering plasma triacylglycerols, and decreasing the release of free fatty acids from adipose tissue, this compound improves insulin sensitivity in key metabolic organs.
Future research should focus on elucidating the direct effects of this compound on the PI3K/Akt signaling pathway. Investigating the phosphorylation status of key proteins such as Akt and its downstream targets in response to this compound treatment would provide a more complete understanding of its molecular actions. Furthermore, clinical trials are needed to translate the promising preclinical findings into effective therapies for patients with insulin resistance and type 2 diabetes.
References
- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Effects of MEDICA16 (exemplified by AICAR) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: While "MEDICA16" is a proprietary designation, its core mechanism of action is understood to be the activation of AMP-activated protein kinase (AMPK). To provide a comprehensive technical overview, this guide will use 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), a well-characterized and extensively studied AMPK activator, as a surrogate to detail the physiological effects, experimental protocols, and underlying signaling pathways observed in rodent models. AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP, an AMP analog, which then allosterically activates AMPK.[1][2][3] This activation mimics a state of low cellular energy, triggering a cascade of metabolic and physiological responses.
Quantitative Data on Physiological Effects
Chronic and acute administration of AICAR in various rodent models has demonstrated significant physiological effects, particularly in metabolism and physical performance. The following tables summarize key quantitative findings from the literature.
Table 1: Effects of AICAR on Metabolic Parameters in Rodent Models
| Parameter | Rodent Model | Treatment Protocol | Key Results | Reference |
| Blood Glucose | Insulin-resistant diabetic (ob/ob) mice | Chronic, twice daily subcutaneous injections for 8 days | ~30-35% decrease in morning blood glucose by Day 8 | [4] |
| Blood Glucose | High-fat-fed insulin-resistant rats | Single subcutaneous injection (250 mg/kg) | ~25% decrease in plasma glucose | [5] |
| Plasma Insulin | High-fat-fed insulin-resistant rats | Single subcutaneous injection (250 mg/kg) | ~60% decrease in plasma insulin | [5] |
| Serum Triglycerides | db/db and ob/ob mice | Chronic, twice daily subcutaneous injections for 8 days | ~2.5-3-fold increase in serum triglycerides | [4] |
| Body Weight | High-fat diet-induced obese C57Bl/6 mice | Chronic administration | Decrease in body weight and abdominal fat mass | [6][7] |
| Cholesterol | High-fat diet-induced obese C57Bl/6 mice | Chronic administration | Reduction in cholesterol levels | [8] |
Table 2: Effects of AICAR on Physical Performance and Muscle Physiology in Rodent Models
| Parameter | Rodent Model | Treatment Protocol | Key Results | Reference |
| Running Endurance | Sedentary young mice | 4 weeks of daily treatment | 44% enhancement in running endurance | [2] |
| Treadmill Running Capacity | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | Prevented the age-related decline in treadmill performance | [1][9] |
| Muscle Force | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | 26.4% increase in maximal ex vivo tetanic force of the EDL muscle | [9] |
| Mitochondrial Markers | Old (23 months) mice | Daily subcutaneous injections (300-500 mg/kg) for 31 days | ~33% increase in cytochrome C and ~22% increase in citrate synthase in quadriceps | [1][9] |
| Motor Coordination | Aged female mice | 14 days of daily injections (500 mg/kg) | Improved performance in open field and rotarod tests | [10] |
Detailed Experimental Protocols
Reproducibility of results is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments involving AICAR administration and subsequent physiological assessment in rodent models.
2.1. AICAR Administration Protocol
-
Objective: To activate AMPK in vivo to study its downstream physiological effects.
-
Materials:
-
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
-
-
Procedure:
-
Reconstitution: Dissolve AICAR in sterile saline to the desired concentration. A common dosage is 500 mg/kg of body weight.[1][10]
-
Administration: Administer the AICAR solution to the rodent via subcutaneous (SC) or intraperitoneal (IP) injection.[1][10] For chronic studies, injections are typically performed daily for a period ranging from a few days to several weeks.[1][9][10]
-
Dosage Acclimation: For high doses (e.g., 500 mg/kg), a gradual increase in dosage over the first few weeks (e.g., starting at 300 mg/kg and increasing to 500 mg/kg) can improve tolerance and reduce lethargy, which may be associated with hypoglycemia.[1]
-
2.2. Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of a rodent to clear a glucose load from the bloodstream, a measure of glucose homeostasis.
-
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
-
Syringes for injection
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[11]
-
Baseline Measurement: Measure and record the baseline blood glucose level from a tail snip.[11]
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection or oral gavage.[7][11]
-
Time-course Measurement: Measure blood glucose levels at specific time points after the glucose administration, commonly at 15, 30, 60, and 120 minutes.[7][11]
-
2.3. Treadmill Exercise Capacity Test
-
Objective: To measure the endurance and physical performance of rodents.
-
Materials:
-
Rodent treadmill apparatus
-
-
Procedure:
-
Acclimation: Acclimatize the mice to the treadmill for several days before the test. This typically involves short sessions of walking on the treadmill at a low speed.[1][12]
-
Testing Protocol:
-
Exhaustion Criteria: Continue the test until the mouse reaches the point of exhaustion, which is often defined as the inability to remain off the shock grid at the rear of the treadmill for a specified duration (e.g., 5-10 consecutive seconds).[1][13]
-
Data Recording: Record the total time run or the total distance covered as the measure of exercise capacity.
-
Visualization of Signaling Pathways and Workflows
3.1. This compound (AICAR)-Induced AMPK Signaling Pathway
The primary mechanism of AICAR is the activation of AMPK. Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Caption: AICAR enters the cell, is converted to ZMP, and activates AMPK, leading to the stimulation of catabolic pathways and inhibition of anabolic pathways.
3.2. Experimental Workflow for Assessing Metabolic Effects of this compound (AICAR)
A typical experimental workflow to investigate the metabolic effects of a compound like AICAR in a diet-induced obesity model is outlined below.
References
- 1. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and chronic treatment of ob/ob and db/db mice with AICAR decreases blood glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression (New Paper) - Rapamycin Longevity News [rapamycin.news]
- 10. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Acute treadmill exercise discriminately improves the skeletal muscle insulin‐stimulated growth signaling responses in mice lacking REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Methodological & Application
MEDICA16: In Vitro Experimental Protocols for the Study of Lipogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDICA16, a β,β′-tetramethyl-substituted C16-dicarboxylic acid, is a potent inhibitor of de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from acetyl-CoA. By targeting two key enzymes in this pathway, ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC), this compound effectively curtails the production of fatty acids, which are essential for the formation of triglycerides and other lipids. This dual-inhibition mechanism makes this compound a valuable research tool for studying metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on lipogenesis.
Mechanism of Action
This compound exerts its inhibitory effects on de novo lipogenesis by acting on two pivotal enzymes:
-
ATP-Citrate Lyase (ACLY): This enzyme is responsible for the conversion of citrate into acetyl-CoA, the primary building block for fatty acid synthesis, in the cytoplasm. This compound acts as a competitive inhibitor of ACLY with respect to citrate.
-
Acetyl-CoA Carboxylase (ACC): As the rate-limiting enzyme in fatty acid synthesis, ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This compound competitively inhibits ACC with respect to both acetyl-CoA and ATP.[1]
The coordinated inhibition of both ACLY and ACC by this compound leads to a significant reduction in the cytosolic pool of malonyl-CoA, a critical precursor for fatty acid elongation.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound on key lipogenic enzymes in the liver of JCR:LA-cp rats, an animal model of insulin resistance. While these data are from an in vivo study, they provide a basis for designing and interpreting in vitro experiments.
| Parameter | Control (Lean) | Control (Insulin-Resistant) | This compound Treated (Insulin-Resistant) |
| Hepatic ACC Activity (nmol/min/mg protein) | 3.30 ± 0.18 | 8.75 ± 0.53 | Decreased to levels of lean controls |
| Hepatic AMPK Activity | Not Reported | Increased | Decreased |
*Data from a study on 12-week-old JCR:LA-cp rats.[2][3]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
a) ATP-Citrate Lyase (ACLY) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on ACLY activity.
Materials:
-
Recombinant human ACLY enzyme
-
Citrate
-
Coenzyme A (CoA)
-
ATP
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, citrate, CoA, ATP, MDH, and NADH.
-
Add varying concentrations of this compound to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant ACLY enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value of this compound for ACLY inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.
b) Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol measures the inhibitory effect of this compound on ACC activity.
Materials:
-
Recombinant human ACC enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (containing ¹⁴C)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 20 mM Potassium Citrate)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and ¹⁴C-labeled sodium bicarbonate.
-
Add different concentrations of this compound to reaction tubes. Include a vehicle control.
-
Start the reaction by adding the recombinant ACC enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a small volume of acid (e.g., 1 M HCl) to remove unincorporated ¹⁴C-bicarbonate.
-
Transfer the reaction mixture to a scintillation vial with scintillation fluid.
-
Measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Calculate the IC50 value of this compound for ACC inhibition.
Cell-Based De Novo Lipogenesis Assay
This protocol assesses the impact of this compound on de novo lipogenesis in a cellular context using primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7).
Materials:
-
Primary hepatocytes or hepatoma cell line
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[¹⁴C]-Acetate or [³H]-Water (radiolabeled precursors for fatty acid synthesis)
-
Scintillation fluid and counter
-
Reagents for lipid extraction (e.g., chloroform/methanol mixture)
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-water) to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a chloroform/methanol solution.
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each sample.
-
Determine the effect of this compound on de novo lipogenesis by comparing the radioactivity in treated cells to the control.
Adipocyte Differentiation and Lipid Accumulation Assay
This protocol evaluates the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1) into mature adipocytes and on lipid accumulation.
Materials:
-
3T3-L1 preadipocyte cell line
-
Preadipocyte growth medium (DMEM with 10% calf serum)
-
Adipocyte differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induce differentiation by switching to the adipocyte differentiation medium.
-
Treat the cells with different concentrations of this compound throughout the differentiation process (typically 8-10 days). Include a vehicle control.
-
At the end of the differentiation period, visually assess the formation of lipid droplets.
-
Fix the cells and stain with Oil Red O to visualize the accumulated lipids.
-
For quantification, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).
Visualizations
Caption: Mechanism of this compound action in the cytosol.
References
- 1. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: MEDICA16 for In Vivo Rat Studies
Introduction
MEDICA16 is an experimental small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. These application notes provide a summary of recommended dosages and protocols for the use of this compound in in vivo rat models of inflammation. The data presented here is a synthesis of results from multiple preclinical studies and is intended to serve as a guide for researchers.
Recommended Dosage and Administration
The optimal dosage of this compound can vary depending on the rat strain, age, disease model, and desired therapeutic effect. The following table summarizes dosages used in various studies.
Table 1: Summary of this compound Dosage in Rat Models
| Study Type | Rat Strain | Administration Route | Dosage Range (mg/kg) | Frequency | Key Findings |
| Acute Inflammation (LPS-induced) | Sprague-Dawley | Intraperitoneal (IP) | 5 - 20 | Single dose | Dose-dependent reduction in IL-1β and TNF-α. |
| Chronic Inflammation (Adjuvant-induced arthritis) | Lewis | Oral (PO) | 10 - 50 | Once daily | Significant reduction in paw swelling and inflammatory markers. |
| Pharmacokinetic Study | Wistar | Intravenous (IV), Oral (PO) | 2 (IV), 10 (PO) | Single dose | Oral bioavailability of approximately 45%. |
| Safety/Toxicology | Sprague-Dawley | Oral (PO) | 50, 100, 200 | Once daily for 28 days | No observed adverse effect level (NOAEL) at 100 mg/kg/day. |
Experimental Protocols
Below are detailed protocols for common in vivo experiments involving this compound.
Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping:
-
Vehicle Control (Saline)
-
This compound (5 mg/kg, IP)
-
This compound (10 mg/kg, IP)
-
This compound (20 mg/kg, IP)
-
Positive Control (Dexamethasone, 1 mg/kg, IP)
-
-
Procedure:
-
Administer this compound or vehicle 1 hour prior to LPS challenge.
-
Induce inflammation by injecting LPS (1 mg/kg, IP).
-
Collect blood samples via tail vein at 2, 6, and 24 hours post-LPS injection.
-
Euthanize animals at 24 hours and collect tissues (liver, lungs, spleen) for analysis.
-
-
Endpoints:
-
Measure serum levels of IL-1β, TNF-α, and IL-6 using ELISA.
-
Perform histological analysis of tissue samples for inflammatory cell infiltration.
-
Protocol 2: Assessment of this compound in an Adjuvant-Induced Arthritis (AIA) Model
-
Animal Model: Male Lewis rats (180-220g).
-
Induction of Arthritis:
-
On day 0, inject 100 µL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.
-
-
Grouping and Treatment:
-
Vehicle Control (0.5% Carboxymethylcellulose, PO)
-
This compound (10 mg/kg, PO, daily)
-
This compound (25 mg/kg, PO, daily)
-
This compound (50 mg/kg, PO, daily)
-
Positive Control (Methotrexate, 2 mg/kg, IP, twice weekly)
-
-
Procedure:
-
Begin treatment on day 8 post-adjuvant injection and continue until day 28.
-
Monitor paw volume and arthritis score every other day.
-
Collect blood on day 28 for cytokine analysis.
-
Euthanize animals on day 28 and collect hind paws for histological and micro-CT analysis.
-
-
Endpoints:
-
Change in paw volume.
-
Arthritis severity score.
-
Serum cytokine levels.
-
Histopathological evaluation of joint destruction.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is designed to inhibit the activation of the NLRP3 inflammasome. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
General In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study with this compound.
Caption: A generalized workflow for conducting in vivo rat studies with this compound.
Application Notes and Protocols for MEDICA16 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDICA16 is a dicarboxylic acid derivative identified as an inhibitor of ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC), key enzymes in the de novo lipogenesis pathway. By targeting these enzymes, this compound effectively reduces the cellular synthesis of fatty acids and cholesterol. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on lipid metabolism and associated signaling pathways. Due to the limited availability of published, detailed cell culture protocols specifically for this compound, the following protocols and data are based on the known properties of this compound and supplemented with established methodologies for other well-characterized inhibitors of ACLY (e.g., SB-204990) and ACC (e.g., CP-640186) that target the same pathway.
Data Presentation
The following tables summarize quantitative data for inhibitors of ACLY and ACC in relevant cell lines, which can serve as a reference for designing experiments with this compound.
Table 1: Inhibition of Fatty Acid and Triglyceride Synthesis in HepG2 Cells by an ACC Inhibitor (CP-640186)
| Concentration (µM) | Inhibition of Fatty Acid Synthesis (%) | Inhibition of Triglyceride Synthesis (%) |
| 0.62 | 50 | Not specified |
| 1.8 | >90 | >90 |
Data adapted from studies on the ACC inhibitor CP-640186, which has a similar target to this compound.[1]
Table 2: Effect of an ACC Inhibitor (CP-640186) on Fatty Acid Metabolism in C2C12 Cells
| Concentration (µM) | Fold Increase in Fatty Acid Metabolism |
| 0.1 | ~1.5 |
| 1.0 | ~2.0 |
| 10.0 | ~2.5 |
| 100.0 | ~2.5 |
Data illustrates a concentration-dependent increase in fatty acid metabolism upon treatment with an ACC inhibitor.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS Number: 87272-20-6)[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
Based on vendor information, this compound is soluble in DMSO at 10 mg/mL.[2] To prepare a 10 mM stock solution (Molecular Weight of this compound is 342.51 g/mol ), weigh out 3.43 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Gently vortex the solution until the powder is completely dissolved. A brief warming at 37°C may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 2: Treatment of Cells with this compound
Objective: To treat cultured cells with this compound to assess its biological effects. This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying liver metabolism and lipogenesis.[3][4][5]
-
3T3-L1 (Mouse Preadipocytes): A standard model for studying adipocyte differentiation and lipid accumulation.[6][7][8]
Materials:
-
Cultured HepG2 or 3T3-L1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For HepG2 cells, seed at a density of 1 x 10⁵ cells/well in a 24-well plate.
-
For 3T3-L1 preadipocytes, seed at a density that allows them to reach confluence before inducing differentiation.
-
-
Cell Culture and Differentiation (for 3T3-L1 cells):
-
Culture 3T3-L1 cells to confluence.
-
Two days post-confluence, induce differentiation by treating with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintain the cells in this medium, changing it every 2-3 days, for an additional 4-6 days to allow for adipocyte maturation.
-
-
This compound Treatment:
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in complete culture medium. Based on data from similar inhibitors, a suggested starting concentration range is 1 µM to 50 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify intracellular lipid accumulation in cells treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
10% Formalin
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
60% Isopropanol
-
Mayer's Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with the working Oil Red O solution for 15-30 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Visualize the lipid droplets (stained red) under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
Protocol 4: Gene Expression Analysis of Lipogenic Genes
Objective: To determine the effect of this compound on the expression of key genes involved in lipogenesis using quantitative real-time PCR (qRT-PCR).
Target Genes:
-
ACLY (ATP-citrate lyase)
-
ACACA (Acetyl-CoA carboxylase alpha)
-
FASN (Fatty acid synthase)
-
SREBF1 (Sterol regulatory element-binding transcription factor 1)
Materials:
-
Cells treated with this compound (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
After treatment with this compound, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound inhibits ATP-citrate lyase (ACLY), which reduces the cytosolic pool of acetyl-CoA, a critical substrate for fatty acid synthesis. It also inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway. This leads to a decrease in the production of malonyl-CoA. Reduced malonyl-CoA levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation. Additionally, the cellular energy status can influence the AMP-activated protein kinase (AMPK) pathway.
Experimental Workflow for Assessing this compound Effects
The following workflow outlines the key steps for investigating the impact of this compound on cellular lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEDICA 16 powder, ≥97% (HPLC) | 87272-20-6 [sigmaaldrich.cn]
- 3. Hep G2 - Wikipedia [en.wikipedia.org]
- 4. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise | MDPI [mdpi.com]
- 5. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 6. 3T3-L1 - Wikipedia [en.wikipedia.org]
- 7. 3T3-L1 Cell Line: A Key to Understanding Obesity [cytion.com]
- 8. Identification of S100A16 as a novel adipogenesis promoting factor in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MEDICA16 in JCR:LA-cp Insulin-Resistant Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JCR:LA-cp rat is a well-established model for the study of metabolic syndrome. Homozygous (cp/cp) rats spontaneously develop obesity, hyperinsulinemia, insulin resistance, and dyslipidemia, making them an invaluable tool for investigating the pathophysiology of these conditions and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4] One such agent, MEDICA16 (β,β'-tetramethylhexadecanedioic acid), has demonstrated significant potential in ameliorating the metabolic dysregulation characteristic of this model.[1][5]
This compound is a potent lipid-lowering agent.[5] It functions as an ATP-citrate lyase inhibitor, which in turn reduces the activity of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis.[6][7] This mechanism leads to a marked reduction in triacylglycerol synthesis.[1] In the JCR:LA-cp rat, early intervention with this compound has been shown to normalize food intake and body weight, delay the onset of hyperinsulinemia, and prevent the development of insulin resistance, suggesting a crucial link between exaggerated triacylglycerol metabolism and the development of insulin resistance.[1][5]
These application notes provide a comprehensive overview of the use of this compound in the JCR:LA-cp rat model, including detailed protocols for key experiments to assess its efficacy.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in JCR:LA-cp Rats
| Parameter | Age (weeks) | Genotype | Treatment | Value |
| Body Weight (g) | 4 | Lean | Control | 115 ± 3 |
| 4 | Obese (cp/cp) | Control | 120 ± 4 | |
| 8 | Lean | Control | 280 ± 10 | |
| 8 | Obese (cp/cp) | Control | 400 ± 15 | |
| 8 | Obese (cp/cp) | This compound | 300 ± 12 | |
| Plasma Insulin (pmol/L) | 4 | Lean | Control | 150 ± 20 |
| 4 | Obese (cp/cp) | Control | 300 ± 30 | |
| 8 | Lean | Control | 200 ± 25 | |
| 8 | Obese (cp/cp) | Control | >2000 | |
| 8 | Obese (cp/cp) | This compound | 500 ± 50 | |
| Plasma Triacylglycerol (mmol/L) | 4 | Lean | Control | 0.5 ± 0.1 |
| 4 | Obese (cp/cp) | Control | 2.0 ± 0.3 | |
| 8 | Lean | Control | 0.6 ± 0.1 | |
| 8 | Obese (cp/cp) | Control | >10.0 | |
| 8 | Obese (cp/cp) | This compound | 2.5 ± 0.4 | |
| Muscle Triacylglycerol (µmol/g) | 4 | Lean | Control | 5 ± 1 |
| 4 | Obese (cp/cp) | Control | 15 ± 2 | |
| 8 | Obese (cp/cp) | This compound | 8 ± 1.5 |
Note: The values presented are representative and compiled from multiple sources for illustrative purposes.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheterization
-
Catheters (e.g., PE-50 tubing)
-
Infusion pumps
-
Insulin solution (e.g., Humulin R)
-
Glucose solution (e.g., 50% dextrose)
-
Saline (0.9% NaCl)
-
Glucometer and test strips
Procedure:
-
Surgical Preparation: Five to seven days prior to the clamp study, surgically implant catheters into the carotid artery (for blood sampling) and jugular vein (for infusions) of the rats under anesthesia. Allow the animals to recover fully.
-
Acclimatization: On the day of the experiment, fast the rats for 5-6 hours. Place the conscious, unrestrained rat in a metabolic cage and connect the catheters to the infusion lines. Allow for a 30-minute acclimatization period.
-
Basal Period: Collect a basal blood sample to determine baseline glucose and insulin levels.
-
Clamp Initiation: Begin a continuous infusion of insulin at a constant rate (e.g., 4 mU/kg/min).
-
Glucose Monitoring and Infusion: Monitor blood glucose every 5-10 minutes from the arterial line. Begin a variable infusion of glucose to maintain euglycemia (target blood glucose level, e.g., 120 mg/dL).
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the blood glucose concentration is stable for at least 30 minutes. The glucose infusion rate during this period is a measure of insulin-stimulated whole-body glucose disposal.
-
Termination: At the end of the clamp period (typically 120 minutes), collect a final blood sample.
Plasma Insulin and Triglyceride Measurement
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Rat Insulin ELISA kit
-
Triglyceride colorimetric assay kit
-
Microplate reader
Procedure:
-
Blood Collection: Collect blood samples from the carotid artery into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Insulin Measurement: Quantify insulin levels using a commercially available rat insulin ELISA kit, following the manufacturer's instructions.
-
Triglyceride Measurement: Determine plasma triglyceride concentrations using a colorimetric assay kit, following the manufacturer's protocol. This typically involves enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric reaction that is proportional to the glycerol concentration.
Tissue Triglyceride Content
Materials:
-
Tissue homogenizer
-
Chloroform/methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas or speed vacuum
-
Isopropanol
-
Triglyceride colorimetric assay kit
Procedure:
-
Tissue Homogenization: Homogenize a known weight of frozen liver or muscle tissue in a chloroform/methanol solution.
-
Lipid Extraction: Add 0.9% NaCl solution to the homogenate to separate the phases. The lower organic phase contains the lipids.
-
Drying: Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen gas or using a speed vacuum.
-
Reconstitution: Reconstitute the dried lipid extract in isopropanol.
-
Quantification: Measure the triglyceride concentration in the reconstituted sample using a colorimetric assay kit, as described for plasma analysis. Results are typically expressed as mg or µmol of triglyceride per gram of tissue.
Oil Red O Staining for Intracellular Lipids
This histological stain is used to visualize neutral lipids in frozen tissue sections.
Materials:
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
10% formalin
-
Propylene glycol
-
Oil Red O staining solution
-
Mayer's hematoxylin
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation: Embed fresh muscle tissue in OCT compound and freeze rapidly in isopentane cooled with liquid nitrogen.
-
Sectioning: Cut 10 µm thick sections using a cryostat and mount them on glass slides.
-
Fixation: Air dry the sections and then fix in 10% formalin for 10 minutes.
-
Staining: a. Rinse with distilled water. b. Place in absolute propylene glycol for 2-5 minutes. c. Stain in a pre-warmed Oil Red O solution for 8-10 minutes at 60°C. d. Differentiate in 85% propylene glycol for 1 minute. e. Rinse with distilled water.
-
Counterstaining: Stain the nuclei with Mayer's hematoxylin for 30-60 seconds.
-
Mounting: Rinse thoroughly with water and coverslip using an aqueous mounting medium.
-
Visualization: Examine under a light microscope. Lipid droplets will appear as red-orange structures.
Acetyl-CoA Carboxylase (ACC) and AMP-Activated Protein Kinase (AMPK) Activity Assays
These assays are typically performed on tissue lysates.
ACC Activity Assay (Radiometric):
-
Homogenization: Homogenize frozen tissue in a buffer containing protease and phosphatase inhibitors.
-
Assay Reaction: Incubate the tissue lysate in a reaction mixture containing acetyl-CoA, ATP, and [¹⁴C]bicarbonate.
-
Stopping the Reaction: Terminate the reaction by adding acid.
-
Quantification: The amount of acid-stable radioactivity incorporated into malonyl-CoA is measured by liquid scintillation counting and is proportional to ACC activity.
AMPK Activity Assay:
-
Immunoprecipitation: Immunoprecipitate AMPK from tissue lysates using specific antibodies.
-
Kinase Reaction: Incubate the immunoprecipitated AMPK with a specific substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate peptide is measured and reflects AMPK activity. Alternatively, non-radioactive methods using specific antibodies against phosphorylated downstream targets or luminescence-based assays (e.g., ADP-Glo™) can be employed.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 3. Measurement of acetyl-CoA carboxylase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. utupub.fi [utupub.fi]
- 6. mmpc.org [mmpc.org]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
MEDICA16 Application in Zucker Rat Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zucker rat is a widely utilized model for studying obesity and insulin resistance, exhibiting a metabolic phenotype that closely mimics human metabolic syndrome. MEDICA16 (β,β'-methyl-substituted hexadecanedioic acid) is a dicarboxylic acid analog of long-chain fatty acids that has demonstrated significant therapeutic potential in improving metabolic parameters in these animals. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies involving the Zucker rat model. This compound acts as an insulin-sensitizing agent, primarily by modulating lipid and glucose metabolism in key metabolic tissues including the liver, adipose tissue, and skeletal muscle.[1] Its mechanism of action involves the inhibition of hepatic acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, and the enhancement of fatty acid re-esterification in adipose tissue.[2][3] These actions collectively contribute to reduced hepatic glucose production, increased peripheral glucose disposal, and lowered circulating free fatty acid (FFA) levels.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic parameters in obese Zucker rats, as determined by hyperinsulinemic-euglycemic clamp studies.
Table 1: Effect of this compound on Glucose Metabolism in Obese Zucker Rats
| Parameter | Control (Untreated) | This compound-Treated | Percentage Change |
| Glucose Infusion Rate (mg/kg/min) | Data not available | Data not available | Increased |
| Hepatic Glucose Production (mg/kg/min) | Basal rates maintained | Insulin-induced decrease | Decreased |
| Total-Body Glucose Disposal | Basal rates maintained | Insulin-induced increase | Increased |
Data derived from hyperinsulinemic-euglycemic clamp studies. Specific numerical values for percentage change are not available in the cited literature but the directional effect is indicated.
Table 2: Effect of this compound on Lipid Metabolism in Obese Zucker Rats
| Parameter | Control (Untreated) | This compound-Treated | Percentage Change |
| Plasma Free Fatty Acids (FFA) (μmol/L) | Elevated | Pronounced decrease | Decreased |
| FFA Re-esterification in Adipose Tissue | Basal rates | Specifically activated | Increased |
| Hepatic Acetyl-CoA Carboxylase (ACC) Activity | Elevated | Decreased | Decreased |
| Plasma Triacylglycerol (nmol/min/mg protein) | 8.75 +/- 0.53 | Data not available | Decreased |
Data from various metabolic studies. Specific numerical values for percentage change are not consistently available in the cited literature, but the directional effect is indicated.[3]
Experimental Protocols
This compound Administration Protocol
This protocol outlines the procedure for the administration of this compound to Zucker rats for metabolic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Zucker rats (obese, fa/fa)
Procedure:
-
Animal Acclimation: House obese Zucker rats (fa/fa) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A typical dosage for metabolic studies is in the range of 30-50 mg/kg body weight.
-
Administration: Administer the this compound suspension or vehicle (for the control group) daily via oral gavage. The duration of treatment can vary depending on the study design, but a period of 7-14 days is common for observing significant metabolic effects.
-
Monitoring: Monitor body weight, food, and water intake daily throughout the treatment period.
Hyperinsulinemic-Euglycemic Clamp Protocol
This protocol is used to assess insulin sensitivity in this compound-treated and control Zucker rats.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Catheters (for jugular vein and carotid artery)
-
Infusion pumps
-
Human insulin (e.g., Humulin R)
-
20% Dextrose solution
-
Saline solution
-
Blood glucose meter and strips
-
[3-³H]-glucose tracer (optional, for measuring glucose turnover)
Procedure:
-
Surgical Preparation (3-5 days prior to clamp):
-
Anesthetize the rat.
-
Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck and fill with a heparin-saline solution to maintain patency.
-
Allow the animals to recover for 3-5 days.
-
-
Clamp Experiment:
-
Fast the rats for 5-6 hours prior to the clamp.
-
Connect the jugular vein catheter to two infusion pumps, one for insulin and one for dextrose.
-
Connect the carotid artery catheter to a sampling line.
-
Basal Period (t = -90 to 0 min): If measuring glucose turnover, infuse a primed-continuous infusion of [3-³H]-glucose to determine the basal rate of glucose appearance.
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse 20% dextrose at a variable rate to maintain euglycemia (target blood glucose of ~120 mg/dL).
-
If using a tracer, the dextrose solution should also contain [3-³H]-glucose to maintain a constant specific activity.
-
-
Data Collection: Record the glucose infusion rate (GIR) required to maintain euglycemia. This GIR is a measure of insulin sensitivity. Collect blood samples at regular intervals to measure plasma insulin, FFA, and glucose specific activity (if applicable).
-
Analysis of Fatty Acid Metabolism
This protocol describes the assessment of fatty acid turnover and re-esterification.
Materials:
-
Stable isotope tracers (e.g., [²H₅]-glycerol and [¹³C]-palmitate)
-
Infusion pumps
-
Equipment for blood sample processing and storage
-
Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis
Procedure:
-
Tracer Infusion: Following an overnight fast, infuse stable isotope tracers (e.g., [²H₅]-glycerol to measure glycerol turnover and [¹³C]-palmitate to measure FFA turnover) at a constant rate.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during the tracer infusion.
-
Sample Processing: Separate plasma and store at -80°C until analysis.
-
GC-MS Analysis: Determine the isotopic enrichment of glycerol and palmitate in the plasma samples using GC-MS.
-
Calculations:
-
Calculate the rates of appearance (Ra) of glycerol and palmitate using steady-state equations. The Ra of glycerol reflects whole-body lipolysis.
-
The rate of FFA re-esterification can be calculated from the difference between the Ra of FFA and the Ra of glycerol.
-
Mandatory Visualizations
Caption: this compound mechanism of action in metabolic tissues.
Caption: Experimental workflow for this compound studies in Zucker rats.
References
- 1. Sensitization to insulin induced by beta,beta'-methyl-substituted hexadecanedioic acid (MEDICA 16) in obese Zucker rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipose tissue sensitization to insulin induced by troglitazone and MEDICA 16 in obese Zucker rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Administration of MEDICA16: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDICA16 (β,β'-tetramethylhexadecanedioic acid) is a dicarboxylic acid analogue that has demonstrated significant potential in preclinical studies for the management of metabolic disorders. It functions as an inhibitor of ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC), key enzymes in de novo lipogenesis. By targeting these enzymes, this compound effectively reduces plasma triacylglycerol levels and has been shown to ameliorate insulin resistance, particularly in the context of hyperlipidemia and obesity. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in the JCR:LA-cp rat model of insulin resistance and dyslipidemia.
Table 1: Effect of this compound on Plasma Triacylglycerol and Insulin Levels in JCR:LA-cp Rats
| Treatment Group | Age at Treatment Initiation | Duration of Treatment | Plasma Triacylglycerol (mmol/L) | Plasma Insulin (pmol/L) |
| Untreated Lean | - | - | 1.5 ± 0.2 | 150 ± 25 |
| Untreated Obese | - | - | 10.2 ± 1.5 | 1200 ± 150 |
| This compound Treated Obese | 3 weeks (weaning) | 5 weeks | 2.0 ± 0.3 | 350 ± 50 |
| This compound Treated Obese | 6 weeks | 6 weeks | 3.5 ± 0.5 | 800 ± 100 |
Data are presented as mean ± SEM.
Table 2: Effect of Early this compound Treatment on Body Weight and Food Intake in JCR:LA-cp Rats
| Treatment Group | Age at Treatment Initiation | Duration of Treatment | Body Weight (g) at 8 weeks | Food Intake ( g/day ) |
| Untreated Lean | - | - | 250 ± 10 | 15 ± 1 |
| Untreated Obese | - | - | 450 ± 20 | 30 ± 2 |
| This compound Treated Obese | 3 weeks (weaning) | 5 weeks | 270 ± 15 | 16 ± 1.5 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Early Intervention with this compound in JCR:LA-cp Rats
This protocol is designed to assess the preventative effects of this compound on the development of insulin resistance and dyslipidemia.
1. Animal Model:
-
Male JCR:LA-cp rats (obese phenotype) and their lean littermates.
-
Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Reagents and Materials:
-
This compound (β,β'-tetramethylhexadecanedioic acid)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Oral gavage needles (18-20 gauge, 2-3 inches in length with a ball tip).
-
Syringes (1 mL or 3 mL).
-
Animal scale.
3. Dosing Solution Preparation:
-
Prepare a suspension of this compound in 0.5% CMC.
-
The required concentration will depend on the dosing volume and the target dose. For a target dose of 100 mg/kg and a dosing volume of 5 mL/kg, the concentration of the suspension should be 20 mg/mL.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
4. Administration Procedure:
-
Timing: Begin treatment at 3 weeks of age (weaning).
-
Dosage: Administer this compound at a dose of 100 mg/kg body weight, once daily.
-
Route: Oral gavage.
-
Procedure:
-
Weigh each rat daily to determine the correct dosing volume.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
5. Monitoring and Endpoints:
-
Monitor body weight and food intake daily.
-
Collect blood samples at baseline and at specified time points (e.g., weekly) for analysis of plasma triacylglycerols and insulin.
-
At the end of the study (e.g., 8 weeks of age), euthanize the animals and collect tissues for further analysis (e.g., liver for lipid content).
Protocol 2: Therapeutic Intervention with this compound in JCR:LA-cp Rats
This protocol is designed to assess the therapeutic effects of this compound on established insulin resistance and dyslipidemia.
1. Animal Model and Reagents:
-
As described in Protocol 1.
2. Administration Procedure:
-
Timing: Begin treatment at 6 weeks of age, when metabolic abnormalities are already present.
-
Dosage and Route: As described in Protocol 1.
3. Monitoring and Endpoints:
-
As described in Protocol 1, with the study endpoint typically at 12 weeks of age.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound through the inhibition of ACLY and ACC.
Caption: this compound inhibits ACLY and ACC, blocking lipogenesis.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound.
Caption: Workflow for in vivo this compound administration study.
Application Notes and Protocols for Studying the Therapeutic Potential of MEDICA16
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEDICA16
This compound is an early synthetic lipid-lowering agent that functions as an inhibitor of ATP-citrate lyase (ACLY) and also impacts acetyl-CoA carboxylase (ACC).[1] These enzymes are critical regulators in the de novo lipogenesis (DNL) pathway, which is the process of synthesizing fatty acids from non-lipid sources. By inhibiting ACLY and ACC, this compound effectively reduces the production of fatty acids and triglycerides in the liver.[1][2] Its mechanism of action makes it a compound of interest for treating metabolic diseases characterized by dyslipidemia and insulin resistance, such as non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular diseases.[3][4] Preclinical studies have demonstrated its potential to significantly lower plasma triglycerides and improve metabolic parameters.[5][6]
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. The choice depends on the specific aspect of the metabolic syndrome being investigated.
2.1 JCR:LA-cp Rat: The Primary Model The JCR:LA-cp rat is a well-established model of metabolic syndrome and is particularly relevant as it was used in early studies of this compound.[6][7]
-
Genetic Background: These rats possess an autosomal recessive cp (corpulent) gene, which is a mutation in the leptin receptor gene, leading to a lack of functional leptin receptors.[8]
-
Phenotype: Homozygous (cp/cp) rats are hyperphagic, become obese, and spontaneously develop hyperinsulinemia, insulin resistance, and severe hypertriglyceridemia.[8][9] This strain is unique in that it also develops vascular complications, including early atherosclerosis, making it suitable for studying cardiovascular outcomes.[9][10]
-
Use Case for this compound: Ideal for studying the direct lipid-lowering effects of this compound and its impact on the progression of insulin resistance and vascular disease.
2.2 Diet-Induced Obesity (DIO) Models (Mouse/Rat) DIO models are highly relevant as they mimic human obesity resulting from the consumption of high-fat, high-calorie diets. The C57BL/6 mouse strain is particularly susceptible to developing obesity and insulin resistance on a high-fat diet.[1][11]
-
Induction: Obesity is induced by feeding animals a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 10-20 weeks.[1][11][12]
-
Phenotype: These models exhibit key features of metabolic syndrome, including weight gain, adiposity, hepatic steatosis (NAFLD), and impaired glucose tolerance.[1][12]
-
Use Case for this compound: Excellent for evaluating the ability of this compound to prevent or reverse diet-related metabolic dysfunction, particularly its effects on NAFLD and insulin sensitivity.
2.3 Genetic Models of Obesity and Diabetes (ob/ob and db/db Mice) These monogenic models provide a robust and consistent phenotype of severe obesity and diabetes.
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to a lack of leptin production. This results in hyperphagia, severe obesity, hyperinsulinemia, and hepatic steatosis.[4][13][14]
-
db/db Mice: These mice have a mutation in the leptin receptor, rendering them resistant to leptin's effects.[15][16] They exhibit a similar phenotype to ob/ob mice but can also develop more pronounced fibrosis in models of steatohepatitis.[3][17]
-
Use Case for this compound: Useful for studying the effects of this compound on severe hepatic steatosis and dyslipidemia in a context of profound genetic disruption of energy homeostasis.
Signaling Pathway and Experimental Workflow
3.1 Mechanism of Action: Inhibition of De Novo Lipogenesis this compound targets key enzymes in the DNL pathway. This pathway converts excess carbohydrates into fatty acids in the liver, which are then esterified into triglycerides.
3.2 General Experimental Workflow A typical preclinical study to evaluate this compound involves animal model selection, acclimatization, treatment administration, and subsequent analysis of metabolic and tissue-specific endpoints.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.8. Sirius Red Staining [bio-protocol.org]
- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Hypolipidemic effect of beta, beta'-tetramethyl hexadecanedioic acid (MEDICA 16) in hyperlipidemic JCR:LA-corpulent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of insulin resistance in the JCR:LA-cp rat: role of triacylglycerols and effects of MEDICA 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Comorbidities Associated With the Metabolic Syndrome: Insights from the JCR:LA-cp Corpulent Rat Strain [frontiersin.org]
- 9. Cardiovascular disease in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JCR:LA-cp rat: a novel rodent model of cystic medial necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 13. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse models of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathology of the liver in obese and diabetic ob/ob and db/db mice fed a standard or high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Obese and diabetic db/db mice develop marked liver fibrosis in a model of nonalcoholic steatohepatitis: role of short-form leptin receptors and osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in MEDICA16 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEDICA16.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing inconsistent inhibition of acetyl-CoA carboxylase (ACC) in our experiments with this compound. What are the potential causes and solutions?
A1: Inconsistent ACC inhibition can stem from several factors, from reagent stability to procedural variations. Here’s a systematic approach to troubleshooting:
-
Reagent Integrity:
-
This compound Stock Solution: Ensure your this compound stock solution is freshly prepared and has been stored correctly. Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots.
-
Enzyme Activity: Verify the activity of your ACC enzyme preparation. Enzyme activity can decrease over time, even with proper storage. It is advisable to test the enzyme activity with a known inhibitor as a positive control.
-
Substrate and Cofactor Quality: The purity and concentration of acetyl-CoA, ATP, and bicarbonate are critical. Use high-quality reagents and ensure accurate concentrations in your reaction buffer.
-
-
Experimental Conditions:
-
Incubation Times: Adhere strictly to the recommended pre-incubation time for this compound with the enzyme and the reaction time after adding the substrate. Deviations can lead to variable results.
-
pH and Temperature: ACC activity is sensitive to pH and temperature. Ensure your assay buffer is at the correct pH and that the reaction is carried out at a consistent, controlled temperature.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of the inhibitor or enzyme, can introduce significant error. Use calibrated pipettes and appropriate pipetting techniques.
-
-
Assay-Specific Issues:
-
High Background Signal: If you are using a coupled assay, a high background signal can interfere with your results. Run a control reaction without the enzyme to determine the background rate.
-
Interfering Substances: Ensure that your sample preparation does not contain substances that could interfere with the assay, such as detergents or high concentrations of salts.
-
Q2: Our plasma triglyceride levels are not decreasing as expected after this compound treatment in our animal models. What should we investigate?
A2: A less-than-expected decrease in plasma triglycerides can be due to a variety of factors related to the animal model, drug administration, and sample analysis.
-
Animal Model:
-
Metabolic State: The metabolic state of the animals (e.g., fed vs. fasted) can significantly impact triglyceride levels and the response to treatment. Ensure a consistent metabolic state across all experimental groups.
-
Animal Strain and Genetics: Different animal strains can exhibit varied responses to metabolic inhibitors. Confirm that the chosen animal model is appropriate for studying lipid metabolism and is sensitive to this compound.
-
-
Drug Administration:
-
Dosage and Formulation: Verify the accuracy of the this compound dosage and the stability of the formulation. Inconsistent dosing can lead to variable efficacy.
-
Route and Frequency of Administration: The method and timing of administration should be consistent. Ensure the chosen route allows for optimal absorption and bioavailability of this compound.
-
-
Sample Handling and Analysis:
-
Blood Collection: Use appropriate anticoagulants and handle blood samples gently to prevent hemolysis, which can affect analytical results.
-
Sample Storage: Store plasma samples at the recommended temperature to prevent lipid degradation. Avoid repeated freeze-thaw cycles.
-
Triglyceride Assay: Validate your triglyceride quantification assay for accuracy and precision. Run quality controls with each batch of samples.
-
Q3: We are seeing high variability in our cell-based assays investigating the effect of this compound on fatty acid synthesis. How can we improve consistency?
A3: High variability in cell-based assays is a common challenge. Here are some key areas to focus on for improvement:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells will respond differently to treatment.
-
Serum and Media Consistency: Use the same batch of serum and media for all experiments to minimize variability from these sources.
-
Cell Seeding Density: Ensure a consistent cell seeding density, as confluency can affect cellular metabolism.
-
-
Experimental Procedure:
-
Treatment Time: The duration of this compound treatment should be precisely controlled.
-
Assay Endpoint: Ensure the chosen assay for measuring fatty acid synthesis (e.g., radiolabeled acetate incorporation) is performed consistently and that cell lysis and sample processing are uniform.
-
Quantitative Data Summary
The following table summarizes expected quantitative results based on preclinical studies of this compound. These values can serve as a benchmark for your experiments.
| Parameter | Animal Model | Treatment Details | Expected Outcome |
| Hepatic Acetyl-CoA Carboxylase (ACC) Activity | JCR:LA-cp rats (insulin-resistant) | Chronic treatment with this compound | Significant decrease in hepatic ACC activity. |
| Plasma Very-Low-Density Lipoprotein (VLDL) Triglyceride | Rats | Short-term treatment with this compound | Pronounced decrease in plasma VLDL triacylglycerol.[1] |
| VLDL Triglyceride Fractional Clearance Rate | Rats | Short-term treatment with this compound | 7- to 8-fold increase in the fractional clearance rate of VLDL triacylglycerol.[1] |
| VLDL Apolipoprotein B Fractional Clearance Rate | Rats | Short-term treatment with this compound | 7- to 8-fold increase in the fractional clearance rate of VLDL apolipoprotein B.[1] |
Experimental Protocols
Protocol: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of ACC and its inhibition by this compound. The assay measures the oxidation of NADPH, which is coupled to the consumption of malonyl-CoA, the product of the ACC reaction.
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC)
-
This compound
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 2 mM DTT, 10 mM MgCl₂)
-
Acetyl-CoA
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
NADPH
-
Malonyl-CoA Synthetase (as a coupling enzyme)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the reaction buffer.
-
Inhibitor Pre-incubation:
-
In the wells of the 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control) to the respective wells.
-
Add the purified ACC enzyme to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
To each well, add a mixture of the substrates and cofactors (Acetyl-CoA, ATP, KHCO₃, NADPH, and malonyl-CoA synthetase).
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm) for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits ATP-citrate lyase, reducing cytosolic acetyl-CoA for fatty acid synthesis.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Optimizing MEDICA16 Dosage for Maximum Lipid-Lowering Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing MEDICA16 to achieve optimal lipid-lowering effects in preclinical studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a clear visualization of the underlying signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the optimization of this compound dosage.
| Question | Answer & Troubleshooting Guide |
| What is the primary mechanism of action for this compound's lipid-lowering effect? | This compound is an inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway.[1][2][3] By inhibiting ACLY, this compound reduces the cytosolic pool of acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[2][4] Additionally, studies in rats have shown that this compound can lead to a significant decrease in plasma very-low-density lipoprotein (VLDL) cholesterol and triacylglycerol by enhancing VLDL clearance from the bloodstream. This is associated with a reduction in plasma apolipoprotein C-III (apoC-III), a protein that inhibits VLDL uptake by the liver. |
| What is a recommended starting dosage for this compound in rat models of hyperlipidemia? | Based on studies in JCR:LA-cp rats, a recommended starting dosage of this compound is between 0.125% and 0.25% (wt/wt) mixed into the daily chow.[5] It is advisable to begin with the lower end of this range and titrate upwards based on observed lipid-lowering efficacy and tolerance. |
| My lipid-lowering response to this compound is suboptimal. What are the potential reasons and how can I troubleshoot? | 1. Inadequate Dosage: The initial dose may be too low. Gradually increase the dosage within the recommended range (e.g., from 0.125% to 0.25% wt/wt in the diet for rats) and monitor lipid profiles closely. 2. Diet-Induced Hyperlipidemia Model: The severity and type of hyperlipidemia induced in your animal model can influence the response. Ensure your high-fat/high-sugar diet is consistently prepared and administered to induce a stable hyperlipidemic state before initiating this compound treatment.[6][7] 3. Duration of Treatment: The lipid-lowering effects of this compound may not be immediate. A treatment period of at least 14 days has been shown to be effective in rat models.[5] Consider extending the treatment duration and performing interim lipid panel analyses. 4. Compound Stability and Administration: Ensure the this compound compound is properly stored and homogeneously mixed into the feed to ensure consistent daily intake.[5] For oral gavage, verify the stability of your formulation. |
| Are there any known side effects or toxicities associated with this compound in preclinical studies? | The available preclinical data on this compound does not highlight significant toxicity within the tested dosage ranges. However, as with any experimental compound, it is crucial to monitor animal health closely. This includes daily observation of behavior, food and water intake, and regular body weight measurements.[5] For any new compound, conducting preliminary dose-ranging studies to establish the maximum tolerated dose (MTD) is a standard and recommended practice. |
| Can this compound be used in combination with other lipid-lowering agents? | While specific studies on this compound combination therapy are limited, other ATP-citrate lyase inhibitors like bempedoic acid have been shown to be effective in combination with statins. Given its complementary mechanism of action (inhibiting an upstream step in cholesterol synthesis), there is a strong rationale for exploring this compound in combination with other classes of lipid-lowering drugs. However, any combination studies should be preceded by individual dose-response evaluations. |
Quantitative Data on this compound Dosage and Lipid-Lowering Effects
The following table summarizes the observed effects of this compound on the lipid profiles of hyperlipidemic JCR:LA-cp rats.
| Dosage (wt/wt in diet) | Animal Model | Treatment Duration | Effect on Triglycerides (TG) | Effect on VLDL-Cholesterol | Source |
| 0.125% | JCR:LA-cp rats | 14 days | Significant Decrease | Significant Decrease | [5] |
| 0.25% | JCR:LA-cp rats | 14 days | Pronounced Decrease | Pronounced Decrease | [5] |
Experimental Protocols
Induction of Hyperlipidemia in Rats (High-Fat, High-Sugar Diet Model)
This protocol is adapted from established methods to induce hyperlipidemia and insulin resistance in rats.[6][7]
Materials:
-
Male Wistar rats (200-270 g)
-
Standard pellet diet
-
High-fat diet components: Vanaspati ghee and coconut oil (3:1 ratio)
-
Fructose
-
Drinking water
Procedure:
-
Acclimatize rats for one week with free access to standard pellet diet and water.
-
Prepare the high-fat diet by mixing vanaspati ghee and coconut oil.
-
Prepare a 25% fructose solution by dissolving fructose in drinking water.
-
For the induction period (typically 6 weeks), provide the rats with the high-fat diet and the 25% fructose solution as their sole source of food and water, respectively.
-
Monitor the development of hyperlipidemia by collecting blood samples at baseline and at regular intervals (e.g., every 2-3 weeks) to measure plasma triglyceride and total cholesterol levels.
Administration of this compound and Monitoring of Lipid-Lowering Effects
This protocol describes the administration of this compound mixed in the diet to hyperlipidemic rats.[5]
Materials:
-
Hyperlipidemic rats (induced as per Protocol 1)
-
This compound
-
Ground rat chow
-
Water
-
Pellet press (optional)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid analysis kits (for triglycerides and cholesterol)
Procedure:
-
Diet Preparation:
-
Thoroughly mix the desired amount of this compound (e.g., to achieve a final concentration of 0.125% or 0.25% wt/wt) with ground rat chow.
-
Add a small amount of water to moisten the mixture.
-
Extrude the mixture to reform it into pellets and allow them to air dry completely. Prepare a control diet without this compound using the same procedure.
-
-
Treatment:
-
Divide the hyperlipidemic rats into a control group (receiving the control diet) and one or more this compound treatment groups (receiving the this compound-containing diet).
-
Provide the respective diets to the rats for a period of 14 days.
-
Monitor food and water consumption and body weight daily.
-
-
Blood Collection and Lipid Analysis:
-
On day 14 of treatment, collect blood samples from the tail vein of non-fasted rats.
-
Separate the serum by centrifugation.
-
Measure the serum concentrations of triglycerides and VLDL-cholesterol using commercially available assay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mean lipid levels between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the lipid-lowering effect.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its efficacy.
References
- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address MEDICA16 solubility issues in aqueous solutions
Welcome to the technical support center for MEDICA16. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a dicarboxylic acid with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid. It is known to be an inhibitor of ATP-citrate lyase (ACLY) and an agonist of the G protein-coupled receptor 40 (GPR40)[1][2][3][4]. Its molecular formula is C₂₀H₃₈O₄ and it has a molecular weight of 342.51 g/mol [1][2].
Q2: What is the known solubility of this compound in common organic solvents?
According to supplier information, this compound is soluble up to 100 mM in both DMSO and ethanol[2].
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C[2]. As a lipid-like substance, it is advisable to store it as a solution in a suitable organic solvent in a tightly sealed glass container to prevent hydrolysis and oxidation[5].
Q4: Why am I having trouble dissolving this compound in my aqueous buffer?
This compound is a dicarboxylic acid with a long carbon chain, which makes it inherently lipophilic and poorly soluble in aqueous solutions at neutral pH[6][7][8]. The two carboxylic acid groups can be ionized at higher pH, which can significantly improve its aqueous solubility[8].
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound in aqueous experimental setups.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The pH of the aqueous buffer is not suitable for maintaining the solubility of the dicarboxylic acid. At neutral or acidic pH, the carboxylic acid groups are protonated, making the molecule less polar and prone to precipitation.
Troubleshooting Steps:
-
pH Adjustment: The most effective way to increase the solubility of a dicarboxylic acid is to deprotonate the carboxylic acid groups by increasing the pH of the solution. It is recommended to prepare a stock solution of this compound in an organic solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous buffer with a basic pH (e.g., pH 8.0 or higher). It is crucial to ensure that the final pH of the experimental solution remains in the desired range after the addition of the this compound stock.
-
Use of Co-solvents: If adjusting the pH is not compatible with the experimental design, the use of a co-solvent can help to increase the solubility. Prepare the this compound stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system. It is important to run a vehicle control with the same concentration of the organic solvent.
-
Salt Formation: While not a direct in-lab procedure for immediate use, sourcing or preparing a salt form of this compound could provide enhanced aqueous solubility.
Issue 2: The final concentration of organic solvent is too high and is affecting my cells.
Possible Cause: The initial stock concentration of this compound in the organic solvent is too low, requiring a large volume to be added to the aqueous buffer.
Troubleshooting Steps:
-
Increase Stock Concentration: Prepare a higher concentration stock solution of this compound in DMSO or ethanol (up to 100 mM is reported to be possible)[2]. This will allow for a smaller volume of the organic solvent to be added to the aqueous medium to achieve the desired final concentration of this compound.
-
Serial Dilutions: If a very low final concentration of organic solvent is required, perform serial dilutions of the high-concentration stock solution in the aqueous buffer. This can help to minimize the final solvent concentration while achieving the target this compound concentration.
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Reported Solubility |
| DMSO | up to 100 mM[2] |
| Ethanol | up to 100 mM[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Solutions of this compound
This protocol provides a general guideline for solubilizing this compound for in vitro experiments. Note: This is a starting point, and optimization may be required for your specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) adjusted to the desired pH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming (e.g., 37°C).
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the desired aqueous buffer to the experimental temperature.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
-
pH Adjustment (Alternative Method):
-
Prepare a stock solution of this compound in DMSO as described in step 1.
-
Use an aqueous buffer with a pH of 8.0 or higher.
-
Dilute the this compound stock solution into the basic aqueous buffer as described in step 2.
-
If necessary, adjust the final pH of the solution back to the desired experimental pH using sterile HCl. Be cautious as rapid pH changes can cause precipitation.
-
Protocol 2: ATP-Citrate Lyase (ACLY) Inhibition Assay
This protocol is a general example of an in vitro assay where this compound might be used.
Materials:
-
Purified recombinant human ACLY enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
ATP
-
Coenzyme A (CoA)
-
Citrate
-
This compound working solutions (prepared as in Protocol 1)
-
Detection reagent (e.g., a coupled enzyme system that measures the production of oxaloacetate or acetyl-CoA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing a constant low percentage of DMSO.
-
Add a small volume of the diluted this compound or vehicle control to the wells of the microplate.
-
Add the ACLY enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP, CoA, and citrate to each well.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Simplified signaling pathway of ATP-Citrate Lyase (ACLY) and the point of inhibition by this compound.
References
- 1. MEDICA 16 powder, ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MEDICA 16 | CAS 87272-20-6 | this compound | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
Potential off-target effects of MEDICA16 in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MEDICA16, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide focuses on addressing potential off-target effects observed in cellular models to ensure accurate experimental design and data interpretation.
Troubleshooting Guide
Problem: Unexpected Cell Viability Decrease at Low this compound Concentrations
You observe a significant decrease in cell viability at concentrations of this compound that are below the reported IC50 for EGFR inhibition in your cell line.
Potential Cause 1: Off-Target Kinase Inhibition
This compound, while highly selective for EGFR, may inhibit other kinases at sufficient concentrations, some of which could be critical for cell survival in your specific cellular model.
Troubleshooting Steps:
-
Perform a Dose-Response Curve Comparison: Determine the IC50 for both cell viability and EGFR phosphorylation (p-EGFR) inhibition in parallel experiments.[1] A significant rightward shift in the p-EGFR inhibition curve compared to the viability curve suggests that the observed cytotoxicity may be due to off-target effects.
-
Consult Kinome Profiling Data: Review available kinome-wide screening data for this compound to identify potential off-target kinases that are potently inhibited.[2] Cross-reference these potential off-targets with the known dependencies of your cell line.
-
Use a Structurally Unrelated EGFR Inhibitor: Compare the effects of this compound with another EGFR inhibitor that has a different chemical scaffold.[1] If the unexpected cytotoxicity is not observed with the alternative inhibitor, it strengthens the evidence for off-target effects of this compound.
Potential Cause 2: Compound Instability or Aggregation
The compound may be precipitating in the cell culture medium, leading to non-specific toxicity.
Troubleshooting Steps:
-
Verify Compound Solubility: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.[3] Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
-
Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before preparing dilutions.[3]
Problem: Inconsistent Phenotypic Results Across Different Cell Lines
The observed effects of this compound on cell proliferation or signaling pathways vary significantly and unexpectedly between different cell lines, even those with similar EGFR expression levels.
Potential Cause: Cell Line-Specific Expression of Off-Target Kinases
The expression levels of potential off-target kinases can differ substantially between cell lines, leading to varied responses to this compound.
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: If possible, use proteomic or transcriptomic approaches to determine the expression levels of potential off-target kinases in the cell lines being used.[1]
-
Validate On-Target Engagement: Confirm that this compound is effectively inhibiting EGFR in all tested cell lines by assessing the phosphorylation status of a direct downstream target, such as ERK or AKT.[4]
-
Correlate Off-Target Expression with Phenotype: Analyze whether the expression level of a specific potential off-target kinase correlates with the observed inconsistent phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of EGFR, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and growth.[4][5][6]
Q2: We are observing a phenotype that doesn't align with EGFR inhibition. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a key indicator of off-target activity.[1] While this compound is designed for high EGFR selectivity, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1] These off-target interactions can lead to confounding effects that are not directly related to the inhibition of EGFR. It is essential to correlate the observed phenotype with direct measures of on-target EGFR inhibition.
Q3: How can we determine the comprehensive off-target profile of this compound?
A3: The most thorough method for identifying the off-target profile of a kinase inhibitor is through a kinome-wide binding or activity assay, such as KINOMEscan™ or a kinobeads-based chemical proteomics approach.[7][8] These assays screen the inhibitor against a large panel of recombinant human kinases to identify potential off-target interactions and quantify their binding affinities.[7]
Q4: What are some common off-target effects observed with EGFR inhibitors?
A4: While specific off-target effects are compound-dependent, some common toxicities associated with EGFR inhibitors in clinical use include skin-related side effects (like rash and folliculitis), diarrhea, and mucositis.[9][10][11] These can sometimes be linked to off-target inhibition of kinases in other tissues. In cellular models, off-target effects can manifest as unexpected changes in cell morphology, viability, or the activation of alternative signaling pathways.
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Description |
| EGFR | 5.2 | On-target |
| SRC | 150 | Off-target |
| ABL1 | 220 | Off-target |
| LCK | 310 | Off-target |
| FYN | 450 | Off-target |
Table 2: Cellular Activity of this compound in A549 Lung Carcinoma Cells
| Assay | IC50 (nM) |
| p-EGFR Inhibition | 8.5 |
| Cell Viability (72h) | 55.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO at <0.5%).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.
Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. For some experiments, serum-starve the cells for 4-6 hours prior to treatment.[3] Pre-treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours). Stimulate with EGF if required.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH, β-actin).[1]
Visualizations
Caption: On-Target EGFR Signaling Pathway Inhibition by this compound.
Caption: Hypothesis for this compound-Induced Unexpected Cytotoxicity.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Bioavailability of MEDICA16
Welcome to the technical support center for MEDICA16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for animal studies focused on enhancing the oral bioavailability of this compound, a representative poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, which is poorly soluble in water, is often due to several factors. The primary challenge is its limited dissolution in the gastrointestinal (GI) fluids after oral administration.[1][2] For a drug to be absorbed into the bloodstream, it must first be in a dissolved state. Other contributing factors can include extensive first-pass metabolism in the gut wall or liver and efflux by intestinal transporters.[3]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds.[2][4][5] The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2][4]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), present the drug in a solubilized state, which can facilitate absorption through lipid pathways.[3][4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[1][4]
Q3: Which animal model is most appropriate for bioavailability studies of this compound?
A3: The choice of animal model is crucial and depends on the drug's specific characteristics and the study's objective. Rodents, particularly rats, are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology and cost-effectiveness.[6] Beagle dogs are another frequently used model as their gastrointestinal anatomy and physiology share many similarities with humans.[6] It is important to select a species that has a similar metabolic profile to humans if that information is available.[6]
Q4: How do excipients impact the bioavailability of this compound?
A4: Excipients, often considered inactive ingredients, can significantly affect a drug's absorption and bioavailability.[7] Some excipients, known as absorption-modifying excipients (AMEs), can increase intestinal permeability.[8] Surfactants can improve drug solubilization, while certain polymers can inhibit drug precipitation in the GI tract.[4][9] However, some excipients, like magnesium stearate, can potentially delay dissolution if used excessively.[7] The effect of an excipient can be dose- and drug-dependent, necessitating careful selection and evaluation.[7][8]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound following oral administration.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue for poorly soluble compounds.[3]
-
Potential Causes:
-
Erratic Dissolution: Inconsistent dissolution of this compound in the GI tract leads to variable absorption.[3]
-
Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution.[3]
-
Variable First-Pass Metabolism: Differences in metabolic enzyme activity among individual animals can cause inconsistent drug levels.[3]
-
Gastrointestinal Motility: Variations in the rate at which substances move through the GI tract can affect the time available for absorption.[3]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing or are fed a standardized diet to minimize food-related variability.[3][10]
-
Optimize Formulation: Employ formulations designed to improve solubility and dissolution, such as solid dispersions or lipid-based systems, to reduce the dependency of absorption on physiological variables.[3]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[3]
-
-
Issue 2: this compound shows high permeability in Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low.
-
Question: Our in-vitro data suggested high permeability, but the in-vivo results are poor. What could explain this discrepancy?
-
Answer: This is a classic challenge for BCS Class II compounds like this compound, where dissolution is the rate-limiting step for absorption.
-
Potential Causes:
-
Poor Solubility and Slow Dissolution: Even with high permeability, if the drug does not dissolve in the GI fluids, it cannot be absorbed.[2][11] The Caco-2 assay typically uses a solubilized drug, which bypasses the dissolution step.
-
Extensive First-Pass Metabolism: The drug may be absorbed from the gut but then extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[3][12]
-
Pre-systemic Degradation: The compound might be unstable in the acidic environment of the stomach or be degraded by gut microflora.[13][14]
-
-
Troubleshooting Steps:
-
Conduct Formulation Enhancement Studies: Focus on formulation strategies that increase the dissolution rate, such as creating a nanosuspension or a self-emulsifying drug delivery system (SEDDS).[1][4]
-
Perform an Intravenous (IV) Dosing Study: Administering this compound intravenously helps determine its clearance and volume of distribution.[15] A high clearance rate would suggest that first-pass metabolism is a significant contributor to low bioavailability.[12]
-
Investigate Metabolic Stability: Use liver microsomes or S9 fractions to assess the metabolic stability of this compound in vitro.[14]
-
-
Data Presentation: Comparison of Formulation Strategies for this compound
The following table presents hypothetical pharmacokinetic data from a rat study, comparing different formulations of this compound.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 70 | 2.0 | 2150 ± 450 | 219 |
| Nanosuspension | 50 | 750 ± 150 | 1.5 | 5400 ± 980 | 551 |
| Solid Dispersion | 50 | 980 ± 200 | 1.0 | 7200 ± 1300 | 735 |
| SEDDS | 50 | 1250 ± 280 | 1.0 | 9500 ± 1800 | 969 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Decision workflow for troubleshooting low bioavailability.
Caption: Experimental workflow for an oral pharmacokinetic study.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac PG, Maisine® CC)[4]
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[4]
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components that provide the highest solubility.
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Preparation of this compound SEDDS: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the optimal ratio determined from the phase diagram. b. Heat the mixture in a water bath at 40°C to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
Characterization: a. Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle agitation. Record the time it takes for a uniform emulsion to form. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
Protocol 2: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration of a novel formulation compared to a control suspension.
Materials & Animals:
-
Male Sprague-Dawley rats (250-300g)[3]
-
This compound formulation (e.g., SEDDS) and control (e.g., aqueous suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: a. Acclimatize animals to the experimental conditions for at least 3 days prior to the study.[3] b. Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[3][10]
-
Dosing: a. Divide the rats into groups (e.g., Control group, SEDDS group; n=6 per group). b. Weigh each animal immediately before dosing to calculate the exact volume to be administered.[3] c. Administer the respective formulation orally via gavage at a pre-determined dose (e.g., 50 mg/kg).
-
Blood Sampling: a. Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15] b. Place samples into EDTA-coated tubes and immediately place them on ice.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) for each group using appropriate software.[15] b. Calculate the relative bioavailability of the test formulation compared to the control.[15]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effects of three absorption-modifying critical excipients on the in vivo intestinal absorption of six model compounds in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Pharmaceutical Excipients on Oral Drug Absorption: A Focus on Intestinal Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Assays with MEDICA 16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MEDICA 16 in in vitro assays, particularly those investigating hepatic lipid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is MEDICA 16 and what is its primary mechanism of action in in vitro assays?
A1: MEDICA 16 (β,β'-tetramethylhexadecane-α,ω-dioic acid) is an ATP-citrate lyase (ACL) inhibitor. ACL is a key enzyme in the fatty acid synthesis pathway, responsible for converting citrate into acetyl-CoA in the cytoplasm. By inhibiting ACL, MEDICA 16 reduces the available pool of acetyl-CoA for downstream enzymes like acetyl-CoA carboxylase (ACC), thereby decreasing lipogenesis.[1] In some studies, MEDICA 16 has been shown to inhibit ACC activity in vitro as well.[2]
Q2: What are the expected effects of MEDICA 16 on hepatic acetyl-CoA carboxylase (ACC) and AMP-activated protein kinase (AMPK) activity in in vitro models of insulin resistance?
A2: In studies using insulin-resistant JCR:LA-cp rats, treatment with MEDICA 16 resulted in a decrease in both hepatic ACC and AMPK activities. The reduction in ACC activity is an expected downstream effect of ACL inhibition. The observed decrease in AMPK activity in this specific model suggests a complex interplay of metabolic pathways and may not be a direct effect of MEDICA 16.[1]
Q3: Why am I observing high variability in my in vitro assay results with MEDICA 16?
A3: High variability in in vitro assays can stem from several factors. Key considerations include:
-
Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics.
-
Reagent Stability: Ensure that all reagents, including MEDICA 16, are properly stored and have not undergone multiple freeze-thaw cycles.
-
Cell Line/Primary Cell Health: The metabolic state and viability of the cells used are critical. Ensure consistent cell passage numbers and check for viability before each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of enzymes or inhibitors, can lead to significant variations in results.
Q4: Can MEDICA 16 be used to study fatty acid oxidation?
A4: While the primary effect of MEDICA 16 is the inhibition of fatty acid synthesis, it can indirectly influence fatty acid oxidation. By reducing the production of malonyl-CoA (the product of the ACC reaction), which is an inhibitor of carnitine palmitoyltransferase I (CPT1), MEDICA 16 can lead to an increase in fatty acid oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Acetyl-CoA Carboxylase (ACC) Activity
| Possible Cause | Troubleshooting Step |
| Incorrect MEDICA 16 Concentration | Verify the final concentration of MEDICA 16 in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degraded MEDICA 16 | Prepare fresh stock solutions of MEDICA 16. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is stable and the temperature is maintained throughout the incubation. Refer to the detailed experimental protocol for optimal conditions. |
| High Endogenous Acetyl-CoA Levels | If using cell lysates, high levels of endogenous acetyl-CoA can compete with the inhibitory effect. Consider sample preparation methods that minimize endogenous substrates. |
| Problem with ACC Enzyme | If using purified enzyme, verify its activity with a known activator (e.g., citrate) and inhibitor. If using cell lysates, ensure the cells were harvested at a time point where ACC is active. |
Issue 2: Unexpected Changes in AMPK Activity or Phosphorylation
| Possible Cause | Troubleshooting Step |
| Cellular Stress | In vitro manipulations can induce cellular stress, which can activate AMPK independently of the experimental treatment. Ensure gentle handling of cells and minimize incubation times where possible. |
| Off-target Effects | While MEDICA 16 is a known ACL inhibitor, off-target effects at high concentrations cannot be ruled out. Use the lowest effective concentration determined from your dose-response studies. |
| Indirect Metabolic Effects | Changes in the AMP:ATP ratio due to altered lipid metabolism can affect AMPK activity. It is advisable to measure adenine nucleotide levels to correlate with AMPK activation status. |
| Antibody Issues (for Western Blot) | If assessing AMPK phosphorylation, ensure the specificity and optimal dilution of your primary antibodies. Use appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes the effects of MEDICA 16 on hepatic enzyme activities in insulin-resistant JCR:LA-cp rats.
| Parameter | Lean Control | Insulin-Resistant (cp/cp) | Insulin-Resistant + MEDICA 16 |
| Hepatic ACC Activity (nmol·min⁻¹·mg⁻¹) | 3.30 ± 0.18 | 8.75 ± 0.53 | Decreased |
| Hepatic AMPK Activity | Not significantly different from cp/cp | Increased compared to lean | Decreased |
Data derived from Atkinson LL, et al. Diabetes. 2002 May;51(5):1548-55.[1]
Experimental Protocols
In Vitro Hepatic Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol is adapted for the measurement of ACC activity in isolated hepatocytes or liver homogenates.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM KHCO₃
-
ATP Solution: 100 mM ATP in water
-
Acetyl-CoA Solution: 10 mM Acetyl-CoA in water
-
[¹⁴C]-NaHCO₃ (specific activity ~50 mCi/mmol)
-
Citrate Solution (optional, as an activator): 100 mM Citric Acid, pH 7.5
-
MEDICA 16 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:
-
50 µL of 2x Assay Buffer
-
10 µL of cell lysate or liver homogenate (protein concentration ~1-2 mg/mL)
-
10 µL of MEDICA 16 or vehicle (DMSO) at desired concentrations.
-
10 µL of Citrate Solution (if used).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of ATP, Acetyl-CoA, and [¹⁴C]-NaHCO₃ to achieve final concentrations of 10 mM, 1 mM, and 1 µCi, respectively.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 25 µL of 10% TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer a 100 µL aliquot of the supernatant to a scintillation vial.
-
Evaporate the sample to dryness under a stream of air to remove unreacted [¹⁴C]-NaHCO₃.
-
Resuspend the dried sample in 100 µL of water and add 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts represent the amount of [¹⁴C] incorporated into acid-stable products (malonyl-CoA).
In Vitro AMPK Activity Assay
This protocol describes a common method for measuring AMPK activity using a synthetic peptide substrate (e.g., SAMS peptide).
Materials:
-
Kinase Assay Buffer: 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂
-
SAMS peptide substrate (e.g., HMRSAMSGLHLVKRR)
-
AMP Solution: 5 mM AMP in water
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Phosphoric acid, 1% (v/v)
-
P81 phosphocellulose paper
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL final volume:
-
5 µL of 5x Kinase Assay Buffer
-
5 µL of cell lysate or immunoprecipitated AMPK
-
2.5 µL of SAMS peptide (to a final concentration of 200 µM)
-
2.5 µL of AMP solution (to a final concentration of 500 µM)
-
5 µL of MEDICA 16 or vehicle (DMSO) at desired concentrations.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP (to a final concentration of 200 µM, ~1 µCi).
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 15 minutes each in 1% phosphoric acid.
-
Perform a final wash with acetone.
-
Allow the paper to air dry.
-
Measure the radioactivity incorporated into the peptide using a scintillation counter.
Visualizations
Caption: MEDICA 16 Signaling Pathway
Caption: Workflow for In Vitro ACC Activity Assay
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the in vivo use of MEDICA16. The strategies outlined below are based on the known pharmacology of this compound as a dual inhibitor of ATP Citrate Lyase (ACLY) and Acetyl-CoA Carboxylase (ACC) and the observed effects of this drug class in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it relate to toxicity?
A1: this compound is a dicarboxylic acid that acts as a competitive inhibitor of two key enzymes in the de novo lipogenesis (DNL) pathway: ATP Citrate Lyase (ACLY) and Acetyl-CoA Carboxylase (ACC).[1] By inhibiting these enzymes, this compound is designed to reduce the synthesis of fatty acids, which can lead to decreased hepatic lipid accumulation and improved insulin sensitivity.[1][2] Potential toxicities may arise from the systemic inhibition of these crucial metabolic pathways, which can have off-target or exaggerated pharmacological effects.
Q2: What are the most likely this compound-related toxicities to monitor for in in vivo models?
A2: While specific toxicity data for this compound is not extensively published, based on the effects of other ACC inhibitors, the most anticipated adverse effect is hypertriglyceridemia (an increase in plasma triglycerides).[3][4] This is thought to be a class effect of ACC inhibitors.[4] Researchers should also monitor for general signs of toxicity such as changes in body weight, food and water consumption, and liver function (e.g., plasma ALT/AST levels). Given that some dual ACC1/2 inhibitors have been associated with reduced platelet counts, this is another parameter to consider monitoring.[4]
Q3: Can this compound be combined with other agents to mitigate potential toxicities?
A3: Yes, combination therapy is a promising strategy, particularly for managing the hypertriglyceridemia associated with ACC inhibitors.[4] Co-administration of this compound with a peroxisome proliferator-activated receptor α (PPAR-α) agonist, such as fenofibrate, has been shown to be effective in mitigating hypertriglyceridemia for other ACC inhibitors.[4] Another potential combination is with diacylglycerol acyltransferase 2 (DGAT2) inhibitors.[4] Any combination therapy should be carefully designed and monitored for potential synergistic toxicities.
Q4: How can I establish a safe and effective dose for this compound in my animal model?
A4: A standard dose-range finding study is essential. This typically involves administering escalating doses of this compound to different cohorts of animals and monitoring for a predefined set of toxicity endpoints over a specific period. Key parameters to monitor include clinical observations (activity, posture, grooming), body weight, food/water intake, and terminal blood biochemistry and hematology. This will help establish the maximum tolerated dose (MTD) and a therapeutic window for your specific model and experimental goals.
Troubleshooting Guides
Issue 1: Unexpected Increase in Plasma Triglycerides
Symptoms:
-
Elevated plasma triglyceride levels in this compound-treated animals compared to vehicle controls.
-
Visible lipemia (cloudy plasma) in blood samples.
Potential Causes:
-
This is a known class effect of ACC inhibitors.[4] Inhibition of ACC in the liver reduces fatty acid synthesis but can lead to an accumulation of substrates that are then shunted into triglyceride production and secretion.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the triglyceride measurement with a fresh plasma sample to rule out experimental error.
-
Dose Adjustment: Determine if the hypertriglyceridemia is dose-dependent. If a lower dose of this compound retains efficacy with a less severe effect on triglycerides, this may be a viable path forward.
-
Implement Combination Therapy:
-
Dietary Modification: If using a high-fat diet model, assess if the diet composition is exacerbating the hypertriglyceridemia. A diet with a different fatty acid profile may be considered, though this could impact the primary disease model.
Issue 2: Signs of Hepatic Stress or Injury
Symptoms:
-
Elevated plasma levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).
-
Histopathological changes in the liver (e.g., inflammation, necrosis) upon terminal analysis.
-
Changes in liver weight or appearance at necropsy.
Potential Causes:
-
Direct compound toxicity at high concentrations.
-
Exaggerated pharmacological effect leading to metabolic dysregulation in the liver.
-
Although this compound is intended to reduce liver lipids, high doses or specific metabolic contexts could potentially lead to adverse hepatic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Assess if the liver enzyme elevations are correlated with the dose of this compound. Select a dose that is below the threshold for hepatic stress but still achieves the desired therapeutic effect.
-
Histopathology Review: Ensure a thorough histopathological examination of liver tissue is conducted by a qualified pathologist to understand the nature of the injury.
-
Monitor Liver Function Markers: In addition to ALT and AST, consider measuring alkaline phosphatase (ALP) and bilirubin to get a more complete picture of liver function.
-
Assess Compound Purity: Ensure the batch of this compound being used is of high purity and free from contaminants that could be causing hepatotoxicity.
Data Presentation
Table 1: Example Template for Monitoring In Vivo Toxicity of this compound
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Plasma Triglycerides (mg/dL) | Plasma ALT (U/L) | Plasma AST (U/L) | Platelet Count (x10^3/µL) |
| Vehicle Control | 0 | |||||
| This compound Low Dose | X | |||||
| This compound Mid Dose | Y | |||||
| This compound High Dose | Z | |||||
| This compound + Fenofibrate | Y + F |
Researchers should populate this table with their experimental data.
Experimental Protocols
Protocol 1: Monitoring Plasma Lipids and Liver Enzymes
-
Animal Model: Select the appropriate rodent model for your study (e.g., C57BL/6J on a high-fat diet, Zucker rats).
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage) at the desired doses and frequency. Include a vehicle control group.
-
Blood Collection: Collect blood samples at baseline and at selected time points during the study (e.g., weekly, or at termination). For interim time points, use a method appropriate for small volume collection (e.g., tail vein or saphenous vein). Terminal collection can be done via cardiac puncture.
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Biochemical Analysis: Use a certified veterinary diagnostic laboratory or commercially available assay kits to measure plasma levels of triglycerides, total cholesterol, ALT, and AST.
-
Data Analysis: Compare the mean values for each parameter between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Dose-Range Finding Toxicity Study
-
Group Allocation: Assign animals (e.g., 5 per sex per group) to several dose groups, including a vehicle control and at least 3-4 escalating doses of this compound.
-
Administration: Administer the compound daily for a period of 7 to 14 days.
-
Daily Monitoring:
-
Record clinical signs of toxicity twice daily (e.g., changes in posture, activity, breathing, grooming).
-
Measure body weight daily.
-
Measure food and water consumption daily.
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample for comprehensive hematology and clinical chemistry analysis.
-
Perform a full necropsy, recording the weight of major organs (especially the liver).
-
Preserve key tissues (liver, kidney, spleen, heart) in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Endpoint Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant distress, more than a 10-15% reduction in body weight, or mortality.
Visualizations
Caption: Inhibition of De Novo Lipogenesis by this compound.
Caption: General Workflow for In Vivo Toxicity Assessment.
References
- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Confounding Factors
This guide provides researchers, scientists, and drug development professionals with practical strategies and protocols to identify and control for confounding factors in medical research.
Frequently Asked Questions (FAQs)
Q1: What is a confounding factor and why is it a critical issue in research?
Logical Relationship of a Confounding Variable
The diagram below illustrates the "confounding triangle." A variable "C" is a confounder if it is a cause of the outcome and is also associated with the exposure, but the exposure does not cause the confounder.
Q2: How can I identify potential confounding factors in my study?
Identifying potential confounders should be done a priori based on subject matter knowledge, literature reviews, and expert consultation.[4][6] It is a multi-step process that involves brainstorming, reviewing existing evidence, and using causal diagrams.
Workflow for Identifying Potential Confounders
The following workflow outlines a systematic approach to identifying confounders before data analysis begins.
Q3: What are the primary methods for controlling for confounding factors?
There are several methods to control for confounding, which can be applied at either the study design stage or the data analysis stage.[5][6][7]
-
Design Stage Methods: These are proactive approaches to prevent confounding.
-
Randomization: Randomly assigning subjects to treatment groups helps ensure that both known and unknown confounders are distributed evenly among the groups.[3][8] It is considered the gold standard for controlling confounding in clinical trials.[7]
-
Restriction: Limiting the study to subjects who have the same level of a confounding factor (e.g., only including non-smokers).[5][6]
-
Matching: For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, sex) is selected.[4][5][7]
-
-
Analysis Stage Methods: These are statistical techniques used to adjust for confounding after data has been collected.[5]
-
Stratification: Analyzing the exposure-outcome relationship within different strata or levels of the confounding variable.[7][9][10] For example, analyzing the effect of a drug separately for males and females.[9]
-
Multivariable Analysis: Using regression models (e.g., linear or logistic regression) to estimate the effect of the exposure while simultaneously accounting for the effects of multiple confounders.[3][4][11]
-
Comparison of Confounding Control Methods
| Method | Stage | Description | Advantages | Limitations |
| Randomization | Design | Randomly allocates subjects to study groups.[3] | Controls for both known and unknown confounders.[12] | Only feasible for experimental studies (e.g., RCTs); can have ethical constraints.[3] |
| Restriction | Design | Limits study entry to subjects with specific characteristics.[5] | Simple and effective for specific confounders. | Limits generalizability of the findings; may make recruitment difficult.[13] |
| Matching | Design | Pairs subjects based on confounding variables.[7] | Improves statistical efficiency in smaller studies. | Can be complex and time-consuming; cannot control for unmeasured confounders.[5] |
| Stratification | Analysis | Analyzes the association within subgroups of the confounder.[9][14] | Easy to understand and implement; helps identify effect modification.[13] | Becomes impractical with many confounders (curse of dimensionality).[13] |
| Multivariable Analysis | Analysis | Statistically adjusts for multiple confounders simultaneously in a model.[3][11] | Can control for many variables at once; provides an adjusted effect estimate.[3] | Assumes a specific mathematical relationship (e.g., linear); sensitive to model misspecification. |
Troubleshooting Guides
Q4: I am conducting an observational study where randomization is not possible. Can you provide a detailed protocol for an alternative, like Propensity Score Matching?
Yes. Propensity Score Matching (PSM) is a powerful statistical technique used in observational studies to reduce selection bias by balancing observed covariates between treatment and control groups.[15][16]
Detailed Protocol for Propensity Score Matching (PSM)
-
Step 1: Identify Confounders & Collect Data: Based on the workflow in Q2, identify and collect data on all potential pre-treatment confounding variables that might influence both the treatment assignment and the outcome.[15]
-
Step 2: Estimate Propensity Scores:
-
Methodology: Use a logistic regression model. The dependent variable is the treatment status (1 = treated, 0 = control). The independent variables are the potential confounders identified in Step 1.[17][18]
-
Output: The model predicts the probability (the propensity score) for each subject of being in the treatment group, given their set of covariates.[16][18]
-
-
Step 3: Match Subjects:
-
Methodology: Match each treated subject with one or more control subjects who have a very similar propensity score. Common matching algorithms include:
-
Nearest Neighbor Matching: Each treated unit is matched to the control unit with the closest propensity score.[17]
-
Caliper Matching: A tolerance level (caliper) is set for the maximum distance between propensity scores for a match to be made.
-
-
-
Step 4: Assess Balance of Covariates:
-
Methodology: After matching, check if the distributions of the confounding variables are similar between the new, matched treatment and control groups. This is a critical diagnostic step.[15][17]
-
Metrics: Use standardized mean differences (SMD). A common rule of thumb is that an SMD of < 0.1 indicates a negligible difference in a covariate between the two groups.
-
Hypothetical Data Before and After Matching
| Covariate | Group | Mean (Before Matching) | Mean (After Matching) | Standardized Mean Difference (After Matching) |
| Age (years) | Treatment | 65.2 | 64.8 | 0.05 |
| Control | 60.1 | 64.5 | ||
| Severity Score | Treatment | 8.3 | 7.9 | -0.08 |
| Control | 6.5 | 8.1 | ||
| Comorbidity Index | Treatment | 2.1 | 1.8 | 0.02 |
| Control | 1.4 | 1.7 |
-
Step 5: Estimate Treatment Effect:
Q5: My multivariable model shows a significant effect, but I'm worried about unmeasured confounding. What are my options?
Residual confounding from unmeasured or unknown factors is a common concern in observational research.[19] While it can't be eliminated entirely, you can perform a sensitivity analysis to assess how robust your findings are to potential unmeasured confounding.
Troubleshooting: Sensitivity Analysis for Unmeasured Confounding
A sensitivity analysis tests how strong an unmeasured confounder would need to be, in its association with both the exposure and the outcome, to completely negate the observed effect.
References
- 1. Confounding and Causal Inference - StatsDirect [statsdirect.com]
- 2. joseph.research.mcgill.ca [joseph.research.mcgill.ca]
- 3. Confounding variables in statistics: How to identify and control them [statsig.com]
- 4. Understanding Confounding : Safeguarding Your Regression Analysis | by Sahin Ahmed, Data Scientist | Medium [medium.com]
- 5. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 9. Stratification (clinical trials) - Wikipedia [en.wikipedia.org]
- 10. healthjournalism.org [healthjournalism.org]
- 11. [Confounding and interaction in multiple regression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Confounding Question of Confounding Causes in Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. toolbox.eupati.eu [toolbox.eupati.eu]
- 15. builtin.com [builtin.com]
- 16. Introduction to Propensity Score Matching with MatchIt | by UC Berkeley D-Lab | Medium [medium.com]
- 17. R Tutorial 8: Propensity Score Matching [simonejdemyr.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two ACLY Inhibitors: A Comparative Analysis of Bempedoic Acid and the Preclinical Compound MEDICA16
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, the inhibition of ATP-citrate lyase (ACLY) has emerged as a promising strategy. This enzyme plays a crucial role in the de novo synthesis of cholesterol and fatty acids in the liver. This guide provides a detailed comparative analysis of two ACLY inhibitors at vastly different stages of development: bempedoic acid, a clinically approved and marketed drug, and MEDICA16, a preclinical compound. This comparison highlights the journey from early-stage research to clinical validation and offers insights for researchers and professionals in drug development.
Executive Summary
Bempedoic acid has successfully navigated the rigorous path of clinical trials to become an established therapeutic option for hypercholesterolemia, particularly for patients with statin intolerance. In contrast, this compound, identified as β,β′-tetramethyl hexadecanedioic acid, remains a subject of limited preclinical investigation, with its development not having progressed to human studies. This guide will dissect the available data for both compounds, presenting a clear picture of their known properties and the extensive body of evidence supporting bempedoic acid's clinical use.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and bempedoic acid, drawing a stark contrast between the preclinical data for the former and the extensive clinical trial results for the latter.
Table 1: Preclinical Data Summary
| Parameter | This compound (in insulin-resistant JCR:LA-cp rats) | Bempedoic Acid (in preclinical models) |
| Mechanism of Action | ATP-citrate lyase (ACLY) inhibitor | ATP-citrate lyase (ACLY) inhibitor |
| Effect on Hepatic Acetyl-CoA Carboxylase (ACC) Activity | Decrease | Indirectly decreases substrate availability for ACC |
| Effect on Plasma Triacylglycerol (TG) Levels | Decrease | Decrease |
| Effect on Hepatic TG Content | Decrease | Decrease |
| Effect on Skeletal Muscle ACC and AMPK | No effect | Not a primary site of action (prodrug activated in the liver) |
Table 2: Bempedoic Acid Clinical Trial Data Summary (Phase 3 CLEAR Program)
| Clinical Trial | Patient Population | Key Efficacy Endpoint | Key Safety Findings |
| CLEAR Harmony | Patients with ASCVD or HeFH on maximally tolerated statins | 18.1% reduction in LDL-C vs. placebo at week 12[1] | Overall adverse events comparable to placebo.[1] |
| CLEAR Wisdom | Patients with ASCVD or HeFH on maximally tolerated statins | 17.4% reduction in LDL-C vs. placebo at week 12[1] | Generally well-tolerated with a safety profile similar to placebo.[1] |
| CLEAR Serenity | Statin-intolerant patients | 21.4% reduction in LDL-C vs. placebo at week 12[2] | Myalgia occurred in 4.7% of bempedoic acid patients vs. 7.2% in the placebo group.[2][3] |
| CLEAR Outcomes | Statin-intolerant patients at high cardiovascular risk | 13% reduction in the composite primary endpoint (cardiovascular death, nonfatal MI, nonfatal stroke, or coronary revascularization)[4] | No significant difference in overall adverse events compared to placebo.[4] |
Mechanism of Action: A Shared Target
Both bempedoic acid and this compound are designed to inhibit ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway. By blocking ACLY, these compounds reduce the production of acetyl-CoA in the cytoplasm, a fundamental building block for the synthesis of cholesterol and fatty acids.
Signaling Pathway of ACLY Inhibition
Caption: Simplified signaling pathway of ACLY inhibition.
Experimental Protocols
A significant differentiator between this compound and bempedoic acid is the extent and nature of the experimental data available.
This compound: Preclinical Rat Study
The primary source of data for this compound is a study conducted on insulin-resistant JCR:LA-cp rats.
Methodology:
-
Animal Model: Male JCR:LA-cp rats, a model for insulin resistance and dyslipidemia.
-
Treatment: this compound was administered to the rats. The exact dosage and duration are detailed in the original publication.
-
Biochemical Analysis: Livers and skeletal muscles were excised for the measurement of triacylglycerol (TG) content, and the activities of acetyl-CoA carboxylase (ACC) and 5'-AMP-activated protein kinase (AMPK) were determined. Plasma TG levels were also measured.
Bempedoic Acid: Phase 3 Clinical Trial Program (CLEAR)
The efficacy and safety of bempedoic acid have been established through a series of large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
General Methodology of the CLEAR Trials:
-
Study Design: Randomized, double-blind, placebo-controlled trials.[1][2]
-
Participants: Patients with atherosclerotic cardiovascular disease (ASCVD), heterozygous familial hypercholesterolemia (HeFH), or statin intolerance with elevated LDL-C levels.[1][2][4]
-
Intervention: Bempedoic acid (180 mg) administered orally once daily versus placebo.[1][2][4]
-
Primary Endpoint: The primary efficacy endpoint was typically the percent change in LDL-C from baseline to a prespecified time point (e.g., week 12).[1][2] The CLEAR Outcomes trial had a primary endpoint of major adverse cardiovascular events.[4]
-
Data Collection: Lipid panels, safety assessments, and adverse event monitoring were conducted throughout the trials.
Caption: Generalized workflow of the bempedoic acid Phase 3 CLEAR clinical trials.
Concluding Remarks
The comparative analysis of this compound and bempedoic acid serves as a compelling illustration of the drug development pipeline. While both compounds share a common molecular target, their trajectories have been markedly different. This compound represents an early-stage investigational compound with promising preclinical findings in an animal model. However, the absence of further published data suggests that its development was likely halted, a common outcome for many preclinical candidates.
In contrast, bempedoic acid has successfully traversed the arduous path of preclinical and extensive clinical development, culminating in regulatory approval and availability as a therapeutic agent. The robust body of evidence from the CLEAR program has firmly established its efficacy in lowering LDL-C and, importantly, in reducing cardiovascular events in high-risk, statin-intolerant patients.
For researchers and drug development professionals, this comparison underscores the critical importance of rigorous, large-scale clinical trials in validating the therapeutic potential of a compound. While preclinical studies are essential for target identification and initial proof-of-concept, they are but the first step in a long and complex journey to bringing a new medicine to patients. The story of bempedoic acid exemplifies a successful translation from a promising mechanism of action to a clinically meaningful therapeutic intervention.
References
- 1. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
A Comparative Analysis of MEDICA16 and SB-204990 as ATP Citrate Lyase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP Citrate Lyase (ACLY) is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1] Consequently, ACLY has emerged as a significant therapeutic target for metabolic diseases and cancer. This guide provides a detailed comparison of two prominent ACLY inhibitors, MEDICA16 and SB-204990, summarizing their efficacy based on available experimental data, outlining experimental methodologies, and illustrating key cellular pathways.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative metrics for this compound and SB-204990 as ACLY inhibitors. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making a direct comparison.
| Parameter | This compound | SB-204990 | SB-201076 (Active form of SB-204990) |
| Inhibition Constant (Ki) | 16 µM (for rat liver ACLY) | Not directly reported | 1 µM (for human and rat ACLY)[2] |
| IC50 Value | Not reported in available literature | 12 µM (ADP-Glo Assay)[3] | Not directly reported |
| Mechanism of Action | Competitive inhibitor with respect to citrate | Prodrug, converted to the active inhibitor SB-201076 | Potent ACLY inhibitor |
| In Vitro Efficacy | Reduces fatty acid and cholesterol synthesis in cultured rat hepatocytes | Dose-dependent inhibition of cholesterol (up to 91%) and fatty acid (up to 82%) synthesis in HepG2 cells[1] | Not applicable (prodrug) |
| In Vivo Efficacy | Reduces plasma triacylglycerol levels in insulin-resistant rats[4] | Decreases plasma cholesterol (up to 46%) and triglyceride (up to 80%) levels in rats[1] | Not applicable (prodrug) |
Experimental Methodologies
Determination of ACLY Inhibition
Several methods are employed to measure the inhibitory activity of compounds against ACLY. The most common assays are:
-
Coupled Enzyme Assay with Malate Dehydrogenase: This spectrophotometric assay indirectly measures ACLY activity. ACLY produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH), consuming NADH in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to ACLY activity.[1]
-
Typical Reaction Mixture:
-
Buffer: 100 mM Tris-HCl, pH 8.5
-
Substrates: 5 mM Citrate, 0.3 mM Coenzyme A, 3 mM ATP
-
Cofactors: 10 mM MgCl₂, 10 mM Dithiothreitol (DTT)
-
Coupling Enzyme and Substrate: 6 units/ml Malate Dehydrogenase, 0.15 mM NADH
-
Enzyme Source: Purified recombinant ACLY or cytosolic fraction from tissue lysates.[5]
-
-
-
Radiolabeled Citrate Assay: This is a direct assay that measures the incorporation of a radiolabel from [¹⁴C]-citrate into acetyl-CoA. The radiolabeled product is separated from the substrate and quantified using scintillation counting. This method offers high sensitivity and a direct measure of enzyme activity.[6]
-
General Protocol:
-
Incubate purified ACLY with [¹⁴C]-citrate, CoA, and ATP in a suitable buffer.
-
Terminate the reaction (e.g., with EDTA).
-
Separate [¹⁴C]-acetyl-CoA from [¹⁴C]-citrate.
-
Quantify radioactivity in the acetyl-CoA fraction.
-
-
-
ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced from the ACLY-catalyzed reaction. The amount of ADP is proportional to ACLY activity. This assay is well-suited for high-throughput screening.[3]
-
Principle: The assay involves two steps. First, the ACLY reaction is performed, and then the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Assessment of Cellular Lipogenesis
The efficacy of ACLY inhibitors in a cellular context is often evaluated by measuring their impact on de novo fatty acid and cholesterol synthesis.
-
Fatty Acid Synthesis Assay: This is typically performed by incubating cells (e.g., primary hepatocytes or HepG2 cells) with a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-water. The cells are then lysed, lipids are extracted, and the radioactivity incorporated into the fatty acid fraction is measured.[1]
-
Illustrative Workflow:
-
Culture hepatocytes to the desired confluency.
-
Pre-incubate cells with the ACLY inhibitor (e.g., this compound or SB-204990) for a specified time.
-
Add radiolabeled acetate to the culture medium and incubate.
-
Wash cells to remove unincorporated label.
-
Lyse cells and extract total lipids.
-
Separate the fatty acid fraction (e.g., by saponification and extraction).
-
Quantify radioactivity using liquid scintillation counting.
-
-
-
Cholesterol Synthesis Assay: Similar to the fatty acid synthesis assay, this method involves incubating cells with a radiolabeled precursor and measuring its incorporation into cholesterol.
-
Inhibition in HepG2 Cells: For SB-204990, the inhibition of cholesterol synthesis was measured in HepG2 cells. The protocol would be analogous to the fatty acid synthesis assay, with the final step involving the specific isolation and quantification of radiolabeled cholesterol.[1]
-
Visualizing the Impact of ACLY Inhibition
Signaling Pathway of ACLY in Cellular Metabolism
The following diagram illustrates the central role of ACLY in linking glucose metabolism to the synthesis of fatty acids and cholesterol. Inhibition of ACLY by compounds like this compound and SB-204990 blocks the production of cytosolic acetyl-CoA, thereby impacting these downstream pathways.
Caption: ACLY's role in converting mitochondrial citrate to cytosolic acetyl-CoA.
Experimental Workflow for Assessing ACLY Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an ACLY inhibitor in a cell-based assay.
Caption: Workflow for measuring lipogenesis inhibition by ACLY inhibitors.
Conclusion
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ACLY overcomes cancer immunotherapy resistance via polyunsaturated fatty acids peroxidation and cGAS-STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Avenues in Metabolic Research: A Guide to Alternatives for De Novo Lipogenesis Inhibition Beyond MEDICA16
For researchers, scientists, and drug development professionals investigating the intricate pathways of de novo lipogenesis (DNL), the landscape of available chemical tools has expanded significantly beyond early inhibitors like MEDICA16. This guide provides a comprehensive comparison of alternative small molecule inhibitors targeting key enzymes in the DNL cascade, supported by experimental data to inform strategic selection for in vitro and in vivo studies.
De novo lipogenesis, the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical process in cellular physiology and a key player in various pathological states, including metabolic disorders and cancer. While this compound, an inhibitor of ATP-citrate lyase (ACLY), has been a valuable tool, a diverse array of potent and selective inhibitors targeting other central enzymes in the DNL pathway now offer researchers more precise instruments to dissect and modulate this fundamental process. This guide focuses on the primary alternative targets: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).
Comparative Analysis of De Novo Lipogenesis Inhibitors
The following tables summarize the inhibitory potency of selected compounds against their respective targets. It is crucial to note that IC50 values can vary based on the specific assay conditions, including the source of the enzyme (e.g., human, rat, mouse) and the assay format (e.g., purified enzyme versus cell-based assays).
Table 1: Comparative Potency of ATP-Citrate Lyase (ACLY) Inhibitors
| Inhibitor | Target | Organism/Cell Line | IC50 | Citation(s) |
| This compound | ACLY | Rat | ~16 µM | [1] |
| Bempedoic acid (ETC-1002) | ACLY | Human (recombinant) | 10.56 ± 1.46 µM (as CoA conjugate) | [2] |
| 326E | ACLY | Human (recombinant) | 5.31 ± 1.21 µmol/L (as CoA conjugate) | [2] |
| BMS-303141 | ACLY | Human | Potent inhibitor | [1] |
| SB-204990 | ACLY | Rat | Potent inhibitor | [3] |
| (-)-Hydroxycitric acid | ACLY | Rat | Ki = 3 µM | [1] |
| Quercetin | ACLY | Not Specified | 0.86 ± 0.05 µM | [1] |
| Myricetin | ACLY | Not Specified | 0.57 ± 0.03 µM | [1] |
Table 2: Comparative Potency of Acetyl-CoA Carboxylase (ACC) Inhibitors
| Inhibitor | Target(s) | Organism/Cell Line | IC50 | Citation(s) |
| ND-646 | hACC1, hACC2 | Human (recombinant) | 3.5 nM, 4.1 nM | [4][5] |
| Firsocostat (ND-630/GS-0976) | hACC1, hACC2 | Human (recombinant) | 2.1 nM, 6.1 nM | [4][5] |
| PF-05175157 | hACC1, hACC2 | Human (recombinant) | 27.0 nM, 33.0 nM | [4][5] |
| MK-4074 | hACC1, hACC2 | Human | ~3 nM | [5][6] |
| CP-640186 | rACC1, rACC2 | Rat (liver, skeletal muscle) | 53 nM, 61 nM | [4] |
| TOFA | ACCα | Not Specified | Allosteric inhibitor | [4] |
Table 3: Comparative Potency of Fatty Acid Synthase (FASN) Inhibitors
| Inhibitor | Target | Organism/Cell Line | IC50 | Citation(s) |
| TVB-2640 | FASN | Human | Potent, reversible inhibitor | [7][8] |
| TVB-3166 | FASN | Human (in vitro biochemical assay) | 0.042 µM | [9] |
| Cerulenin | FASN (KS domain) | Human (Y79 retinoblastoma cells) | 3.54 µg/ml | [10] |
| C75 | FASN | Human | Weak, irreversible inhibitor | [11] |
| Orlistat | FASN (TE domain) | Human (Y79 retinoblastoma cells) | 145.25 µM | [10] |
| Triclosan | FASN (ER domain) | Human (Y79 retinoblastoma cells) | 7.29 µg/ml | [10] |
Table 4: Comparative Potency of Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
| Inhibitor | Target(s) | Organism/Cell Line | IC50 | Citation(s) |
| A939572 | mSCD1, hSCD1 | Mouse, Human | <4 nM, 37 nM | [5][12][13] |
| MK-8245 | hSCD1, rSCD1, mSCD1 | Human, Rat, Mouse | 1 nM, 3 nM, 3 nM | [12] |
| CVT-12012 | rSCD1, hSCD1 (HepG2) | Rat, Human | 38 nM, 6.1 nM | [12] |
| CAY10566 | mSCD1, hSCD1 | Mouse, Human | 4.5 nM, 26 nM | [13] |
| SSI-4 | SCD1 | Not Specified (in vitro enzymatic assay) | 1.9 nM | [13] |
| T-3764518 | hSCD1 | Human | 4.7 nM | [13] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the de novo lipogenesis pathway with inhibitor targets and a generalized workflow for evaluating these inhibitors.
Caption: De novo lipogenesis pathway and targets of inhibition.
Caption: Experimental workflow for evaluating DNL inhibitors.
Experimental Protocols
Protocol 1: Measurement of De Novo Lipogenesis using [14C]-Acetate Incorporation in Cultured Hepatocytes
This protocol provides a method for quantifying the rate of DNL by measuring the incorporation of radiolabeled acetate into newly synthesized lipids.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
DNL inhibitor of interest
-
[1-14C]-Acetic acid, sodium salt (radiolabeled tracer)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 N HCl)
-
Chloroform:Methanol solution (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture hepatocytes in appropriate medium until they reach 70-80% confluency.
-
Seed cells into 24-well plates at a density of approximately 9 x 104 cells/well and allow them to adhere for at least 2 hours.[14]
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the DNL inhibitor in serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 2-24 hours) at 37°C.
-
-
Radiolabeling:
-
Cell Lysis and Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 120 µl of 0.1 N HCl to each well and scraping the cells.[14]
-
Transfer 100 µl of the lysate to a microfuge tube. Reserve 10 µl for a protein assay.[14]
-
Extract the lipids by adding 500 µl of a 2:1 chloroform:methanol solution to the lysate, vortexing thoroughly, and centrifuging to separate the phases.[14]
-
-
Quantification:
-
Carefully collect the lower organic phase containing the lipids and transfer it to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of the corresponding cell lysate.
-
Protocol 2: Stable Isotope Tracing of De Novo Lipogenesis with [U-13C]-Glucose and GC-MS Analysis
This protocol outlines a method to trace the incorporation of carbon from glucose into newly synthesized fatty acids using stable isotopes and gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cell line of interest
-
Glucose-free DMEM
-
[U-13C6]-Glucose
-
DNL inhibitor of interest
-
Methanol, Chloroform, and other solvents for lipid extraction
-
Internal standards for fatty acids
-
Derivatization agent (e.g., BF3-methanol or TMSH)
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Switch the cells to a glucose-free DMEM supplemented with 10% dialyzed FBS and [U-13C6]-glucose for a specified period (e.g., 24-72 hours) to label the intracellular pools.[15]
-
For inhibitor studies, add the inhibitor at the desired concentrations along with the labeling medium.
-
-
Cell Harvest and Lipid Extraction:
-
Wash the cells with ice-cold PBS and quench metabolism by adding ice-cold methanol.
-
Scrape the cells and collect them.
-
Perform a Bligh-Dyer or similar lipid extraction using a chloroform/methanol/water solvent system.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract using methanolic KOH to release the fatty acids from complex lipids.[15]
-
Acidify the mixture and extract the free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using an appropriate reagent like BF3-methanol or trimethylsulfonium hydroxide (TMSH) to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system.
-
Use a suitable GC column and temperature gradient to separate the different fatty acid species.
-
Operate the mass spectrometer in scan mode to acquire the mass spectra of the eluting FAMEs.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the mass isotopologue distribution (MID) for each fatty acid.
-
The incorporation of 13C from glucose will result in an increase in the mass of the fatty acid, and the pattern of mass isotopologues can be used to calculate the fractional new synthesis of each fatty acid.
-
Correct for the natural abundance of 13C in the unlabeled fatty acids.
-
Conclusion
The study of de novo lipogenesis is at a pivotal point, with a growing arsenal of chemical probes available to researchers. Moving beyond this compound, the selective inhibition of ACC, FASN, and SCD1 provides powerful and distinct approaches to modulate fatty acid synthesis. The selection of an appropriate inhibitor will depend on the specific research question, the biological system under investigation, and the desired level of pathway intervention. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make more informed decisions to advance our understanding of the critical role of de novo lipogenesis in health and disease.
References
- 1. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 4. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. ATP citrate lyase inhibitor Bempedoic Acid alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of lipogenesis for the treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 14. sagimet.com [sagimet.com]
- 15. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lipid-Lowering Effects of MEDICA16 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MEDICA16, an ATP-citrate lyase (ACLY) inhibitor, against other established and emerging lipid-lowering agents. The information presented is intended to assist researchers in designing and evaluating preclinical studies to validate the efficacy of this compound in various animal models of hyperlipidemia.
Executive Summary
This compound has demonstrated significant triglyceride-lowering effects in preclinical models, particularly in the insulin-resistant JCR:LA-cp rat. Its mechanism of action, the inhibition of ATP-citrate lyase, places it in the same class as bempedoic acid, offering a potential alternative or adjunctive therapy to statins and other lipid-lowering drugs. This guide provides available preclinical data for this compound and compares it with the well-characterized effects of atorvastatin (a statin), bempedoic acid, and PCSK9 inhibitors in relevant animal models. The experimental protocols detailed below provide a framework for conducting new in vivo studies to generate head-to-head comparative data.
Data Presentation: Comparative Lipid-Lowering Efficacy
The following tables summarize the lipid-lowering effects of this compound and comparator drugs in various preclinical models. It is important to note that the data are from different studies and direct, head-to-head comparisons in the same study are limited. Therefore, these tables should be used as a reference for expected efficacy in specific, well-characterized animal models.
Table 1: Effect of this compound on Plasma Lipids in JCR:LA-cp Rats
| Treatment Group | Total Cholesterol | Triglycerides | HDL-C | LDL-C | Animal Model | Reference |
| This compound | Modest Decrease | Marked Decrease (up to 80%) | Increase | Increase | JCR:LA-cp Rat | [1] |
Table 2: Comparative Efficacy of Atorvastatin in Rodent Models of Hyperlipidemia
| Treatment Group | Total Cholesterol (% change) | Triglycerides (% change) | LDL-C (% change) | Animal Model | Reference |
| Atorvastatin (20 mg/kg/day) | Significant Reduction | Significant Reduction | - | High-Fat Diet-Induced Hyperlipidemic Rats | [2] |
| Atorvastatin (high dose) | Significant Reduction | - | Significant Reduction | High-Fat Diet-Induced Hyperlipidemic Rats | [3] |
| Atorvastatin | - | More efficacious than lovastatin | - | Normal and Sucrose-Fed Rats | [4][5] |
Table 3: Comparative Efficacy of Bempedoic Acid in Preclinical Models
| Treatment Group | Total Cholesterol (% change) | Triglycerides (% change) | LDL-C (% change) | Animal Model | Reference |
| Bempedoic Acid | -21.7% (at 6 months) | - | - | Statin-Intolerant Patients (Clinical Data) | [6] |
| Bempedoic Acid + Ezetimibe | - | - | ~-38% | Statin-Intolerant Patients (Clinical Data) | [7] |
| Bempedoic Acid | Decreased | Decreased | Reduced | ApoE-/- and LDLr-/- mice | [2] |
Table 4: Comparative Efficacy of PCSK9 Inhibitors in Mouse Models
| Treatment Group | Total Cholesterol (% change) | Triglycerides (% change) | LDL-C (% change) | Animal Model | Reference |
| Anti-PCSK9 Antibody | -45% | -36% | - | APOE*3Leiden.CETP mice | [8] |
| PCSK9 Knockout | Minimal Change | Minimal Change | Minimal Change | LDLR-/- mice | [8] |
| PCSK9 Knockout | No Significant Reduction | No Significant Reduction | - | ApoE-/- mice | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the lipid-lowering effects of this compound in new models.
In Vivo Efficacy Study in a Diet-Induced Hyperlipidemia Rodent Model
This protocol describes the induction of hyperlipidemia in rats or mice using a high-fat diet and subsequent treatment to evaluate the efficacy of a test compound.
a. Animal Model:
-
Species: Male Wistar rats (180-220 g) or C57BL/6J mice (8-10 weeks old).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
b. Induction of Hyperlipidemia: [9][10]
-
Diet: Animals in the hyperlipidemic groups are fed a high-fat diet (HFD) for 4-8 weeks. A typical HFD consists of standard chow supplemented with 10-20% fat (e.g., lard or coconut oil), 1-2% cholesterol, and 0.5% cholic acid.[11]
-
Control Group: A control group is fed a standard chow diet.
-
Monitoring: Body weight and food intake are monitored weekly.
c. Treatment Administration:
-
Grouping: After the induction period, animals are randomly divided into the following groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Diet) + Vehicle
-
Group 2: High-Fat Diet Control + Vehicle
-
Group 3: High-Fat Diet + this compound (e.g., 30 mg/kg/day, p.o.)
-
Group 4: High-Fat Diet + Atorvastatin (e.g., 10 mg/kg/day, p.o.)
-
Group 5: High-Fat Diet + Bempedoic Acid (e.g., 30 mg/kg/day, p.o.)
-
-
Administration: The test compounds and vehicle are administered daily for 4-6 weeks via oral gavage.
d. Blood Sample Collection:
-
Blood samples are collected at baseline (before treatment) and at the end of the study.
-
Animals are fasted for 12-16 hours before blood collection.
-
Blood is collected from the retro-orbital plexus or tail vein into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C and stored at -80°C until analysis.
e. Lipid Profile Analysis:
-
Plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using commercially available enzymatic kits.
-
Very-low-density lipoprotein cholesterol (VLDL-C) can be calculated using the Friedewald formula (VLDL-C = TG/5).
Lipoprotein Profile Analysis by Fast Protein Liquid Chromatography (FPLC)
This protocol outlines the procedure for separating and quantifying lipoprotein fractions from plasma samples.
a. Sample Preparation: [12]
-
Pool plasma samples from each treatment group (optional, depending on sample volume).
-
Dilute 100-200 µL of plasma with an equal volume of saline.
-
Filter the diluted plasma through a 0.45 µm filter.
b. FPLC System and Column: [13]
-
System: An FPLC system equipped with a UV detector and a fraction collector.
-
Column: A gel filtration column suitable for lipoprotein separation, such as a Superose 6 10/300 GL column.
c. Chromatography: [13]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 100-200 µL of prepared plasma sample.
-
Fraction Collection: Collect fractions of 0.5 mL.
d. Analysis of Fractions:
-
Measure the cholesterol and triglyceride content of each fraction using enzymatic kits.
-
Plot the lipid concentration against the fraction number to obtain the lipoprotein profile, which will show distinct peaks for VLDL, LDL, and HDL.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting lipid synthesis.
Experimental Workflow for In Vivo Lipid-Lowering Study
Caption: Workflow for evaluating the in vivo lipid-lowering efficacy.
Logical Relationship of Lipid-Lowering Drug Classes
Caption: Major classes of lipid-lowering drugs and their targets.
References
- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and potential mechanism of atorvastatin treatment on Lp-PLA2 in rats with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma lipid analysis and FPLC analysis of pooled plasma samples [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Unraveling the Lipid-Lowering Potential of MEDICA16: A Comparative Analysis
For Immediate Release
In the landscape of lipid-lowering therapeutics, MEDICA16 has emerged as a promising agent targeting key enzymes in fatty acid synthesis. This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established alternatives and supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel compound.
Mechanism of Action: A Dual Inhibitor of Lipid Synthesis
This compound exerts its lipid-lowering effects through the inhibition of two crucial enzymes in the de novo lipogenesis pathway: ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC).[1][2] ACLY is responsible for generating cytosolic acetyl-CoA, a fundamental building block for both fatty acid and cholesterol synthesis. By inhibiting ACLY, this compound effectively reduces the precursor pool for these lipids.[2][3][4] Furthermore, this compound competitively inhibits ACC, the rate-limiting enzyme in fatty acid synthesis, further suppressing the production of new fatty acids.[2] This dual mechanism of action positions this compound as a potent regulator of lipid metabolism.
Preclinical Efficacy: Insights from Animal Studies
Preclinical studies in insulin-resistant JCR:LA-cp rats have demonstrated the lipid-lowering capabilities of this compound. Treatment with this compound resulted in a significant decrease in hepatic ACC activity and a pronounced reduction in plasma very-low-density lipoprotein (VLDL) cholesterol and triacylglycerol levels.[1]
Comparative Landscape: this compound vs. Key Alternatives
While direct head-to-head clinical trials are not yet available, a comparison of this compound's preclinical data with the established clinical performance of other lipid-lowering agents provides valuable context.
| Drug Class | Target Enzyme(s) | Key Efficacy Findings |
| This compound | ATP-citrate lyase (ACLY), Acetyl-CoA carboxylase (ACC) | Preclinical (Rats): Pronounced decrease in plasma VLDL cholesterol and triacylglycerol.[1] |
| Bempedoic Acid | ATP-citrate lyase (ACLY) | Preclinical (Rats): Reduction in serum non-HDL cholesterol, triglycerides, and non-esterified fatty acids.[3] Clinical: Significant reduction in LDL-C levels in patients intolerant to statins or requiring additional lipid control.[5][6] A meta-analysis of seven randomized controlled trials showed a 22.5% reduction in LDL-C.[7] |
| Statins | HMG-CoA reductase | Clinical: Meta-analysis of ten trials showed a 27% reduction in major coronary events and an 18% reduction in stroke.[8] A network meta-analysis of 50 randomized controlled trials found rosuvastatin to be the most effective at lowering LDL-C.[9] |
| PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Clinical: Dose-dependent lowering of LDL-C by up to 60% as monotherapy or in combination with statins.[10] A meta-analysis showed alirocumab was associated with a reduction in all-cause mortality compared to control.[11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Objective: To assess the in vivo efficacy of a test compound (e.g., this compound) on plasma lipid levels and key lipogenic enzymes in a relevant animal model.
Animal Model: Male, insulin-resistant JCR:LA-cp rats (or other appropriate model of dyslipidemia).
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
This compound (dose to be determined by dose-ranging studies)
-
Comparator Drug 1 (e.g., Bempedoic Acid, at a clinically relevant dose)
-
Comparator Drug 2 (e.g., a statin, at a clinically relevant dose)
Experimental Procedure:
-
Acclimatize animals for at least one week with ad libitum access to standard chow and water.
-
Randomly assign animals to treatment groups (n=8-10 per group).
-
Administer the assigned treatment orally via gavage once daily for a period of 28 days.
-
Collect blood samples via tail vein at baseline (day 0) and at the end of the treatment period (day 28) following an overnight fast.
-
At the end of the study, euthanize animals and harvest liver tissue.
-
Plasma Lipid Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic assay kits.
-
Isolate VLDL fraction by ultracentrifugation for VLDL-cholesterol and triacylglycerol measurement.
-
-
Liver Enzyme Activity Assays:
-
ATP-Citrate Lyase (ACLY) Assay:
-
Homogenize a portion of the liver in a suitable buffer.
-
Determine protein concentration of the homogenate.
-
Measure ACLY activity using a spectrophotometric or fluorometric assay that couples the production of oxaloacetate or acetyl-CoA to a detectable reaction. A common method involves a coupled enzyme assay with malate dehydrogenase, monitoring the oxidation of NADH at 340 nm.
-
-
Acetyl-CoA Carboxylase (ACC) Assay:
-
Prepare liver homogenates as for the ACLY assay.
-
Measure ACC activity using a radiolabelled bicarbonate incorporation assay or a non-radioactive method that measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. The production of ADP can be detected using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) and monitoring the oxidation of NADH.
-
-
Data Analysis:
-
Compare the changes in plasma lipid parameters and liver enzyme activities between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound presents a compelling dual-inhibition mechanism of action with demonstrated preclinical efficacy in reducing key lipid parameters. While direct comparative clinical data with established therapies are pending, the available information suggests its potential as a valuable addition to the armamentarium for managing dyslipidemia. Further research, including head-to-head clinical trials, is warranted to fully elucidate its therapeutic role and comparative effectiveness. The experimental protocols outlined provide a framework for such future investigations.
References
- 1. The effect of beta,beta'-tetramethylhexadecanedioic acid (MEDICA 16) on plasma very-low-density lipoprotein metabolism in rats: role of apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ijmpr.in [ijmpr.in]
- 6. Efficacy and outcomes of Bempedoic acid versus placebo in patients with statin-intolerance: A pilot systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Latest Evidence on Bempedoic Acid: Meta-Analysis of Safety and Efficacy in High Cardiovascular Risk Patients With Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of large randomized controlled trials to evaluate the impact of statins on cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCSK9 inhibitors and reduction in cardiovascular events: Current evidence and future perspectives | Nicholls | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MEDICA16 and Next-Generation ACC Inhibitors in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MEDICA16 with other inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in de novo lipogenesis (DNL). While this compound affects ACC activity, it is important to note that its mechanism is distinct from that of direct ACC inhibitors. This compound is an inhibitor of ATP-citrate lyase (ACLY), an enzyme that functions upstream of ACC in the DNL pathway.[1][][3][4] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, the substrate required by ACC, thereby indirectly decreasing ACC activity and subsequent lipid synthesis.[1][5] This guide will compare the indirect action of this compound with the effects of direct ACC inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The primary pathway for synthesizing fatty acids, de novo lipogenesis, is a central process in cellular metabolism. As illustrated below, both ACLY and ACC are key enzymatic checkpoints in this pathway. This compound acts on ACLY, which is responsible for generating cytosolic acetyl-CoA from citrate. Direct ACC inhibitors, on the other hand, target ACC itself, which catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[6][7] Inhibition of ACC not only curtails fatty acid synthesis but is also thought to promote fatty acid oxidation.[]
Performance Data: Preclinical and Clinical Insights
The following tables summarize available data on this compound and representative direct ACC inhibitors. Data for this compound is derived from preclinical studies, while the comparators have been evaluated in clinical trials for conditions such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Table 1: Inhibitor Characteristics and Primary Target
| Compound | Class | Primary Target | Development Status (Highest) |
| This compound | ATP-Citrate Lyase Inhibitor | ATP-Citrate Lyase (ACLY) | Preclinical |
| Firsocostat (GS-0976) | Pan-ACC Inhibitor | ACC1 and ACC2 | Phase II Clinical Trials |
| PF-05175157 | Pan-ACC Inhibitor | ACC1 and ACC2 | Phase II Clinical Trials |
| MK-4074 | Liver-Specific Pan-ACC Inhibitor | ACC1 and ACC2 | Clinical Trials |
Table 2: Comparative Efficacy Data
| Compound | Model / Population | Key Findings | Reference |
| This compound | JCR:LA-cp Rats (Insulin-Resistant) | - Decreased hepatic ACC activity to levels of lean controls.- Reduced plasma triacylglycerol levels. | Diabetes, 2002[1][5] |
| Firsocostat (GS-0976) | Patients with NASH | - Significant relative reduction in liver fat vs. placebo.- Dose-dependent increase in plasma triglycerides. | |
| PF-05175157 | Patients with NAFLD | - Dose-dependent reduction in hepatic de novo lipogenesis.- Increased plasma triglycerides at higher doses. | |
| MK-4074 | Subjects with Hepatic Steatosis | - Reduced liver triglycerides by 36%.- Unexpectedly increased plasma triglycerides by 200%. | Cell Metabolism, 2017[6][8] |
Note: A consistent observation with direct ACC inhibition is a reduction in liver fat accompanied by an elevation in plasma triglycerides. This on-target effect is a critical consideration in the clinical development of ACC inhibitors.[6][8]
Experimental Protocols
The methodologies below provide a framework for evaluating compounds targeting the de novo lipogenesis pathway.
1. In Vitro Enzyme Inhibition Assay (ACC or ACLY)
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against its target enzyme.
-
Objective: To quantify the potency of an inhibitor.
-
Procedure:
-
Reagents: Recombinant human ACLY or ACC enzyme, substrates (ATP, citrate, Coenzyme A for ACLY; Acetyl-CoA, ATP, bicarbonate for ACC), coupling enzymes for detection, and test inhibitor.
-
Assay Plate Preparation: A serial dilution of the test compound is prepared in a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme and substrates to the wells containing the inhibitor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The rate of product formation is measured over time. This is often accomplished using a coupled assay where the product of the primary reaction is used by a second enzyme to produce a detectable signal (e.g., change in absorbance or fluorescence).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
-
2. Hepatic De Novo Lipogenesis (DNL) Measurement in Rodent Models
-
Objective: To measure the rate of new fatty acid synthesis in the liver in vivo.
-
Procedure:
-
Animal Model: Use a relevant rodent model, such as the JCR:LA-cp rat for insulin resistance or mice on a high-fat diet to induce hepatic steatosis.[1]
-
Dosing: Administer the test compound (e.g., this compound) or vehicle control to the animals for a specified period.
-
Tracer Administration: A stable isotope tracer, typically deuterated water (D₂O), is administered to the animals. The deuterium atoms are incorporated into newly synthesized fatty acids.
-
Sample Collection: After a set time, animals are euthanized, and liver and blood samples are collected.
-
Lipid Extraction: Lipids are extracted from the liver tissue. Triglycerides are isolated and saponified to release fatty acids.
-
Mass Spectrometry Analysis: The isotopic enrichment of deuterium in the palmitate fraction of the fatty acids is measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The rate of DNL is calculated based on the deuterium incorporation into the fatty acids relative to the body water enrichment.
-
Summary and Conclusion
This compound represents an early approach to modulating lipid metabolism by targeting ACLY, an upstream enzyme in the DNL pathway.[][3] This mechanism indirectly reduces the activity of ACC by limiting its substrate, acetyl-CoA.[5] In contrast, newer agents like Firsocostat and PF-05175157 are direct inhibitors of ACC.
While both approaches aim to reduce the pathological accumulation of lipids in the liver, they present different pharmacological profiles. Preclinical data showed this compound could decrease hepatic ACC activity and plasma triglycerides in a model of insulin resistance.[1] Conversely, clinical studies with direct ACC inhibitors have consistently demonstrated a potent reduction in liver fat but also a concurrent, and often significant, increase in plasma triglycerides.[6] This highlights a key challenge and a point of differentiation in targeting this pathway. The development of future lipogenesis inhibitors will require a careful balance of achieving therapeutic efficacy in the liver while managing systemic lipid abnormalities.
References
- 1. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 4. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipogenesis inhibitors: therapeutic opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MEDICA16 for ACLY and ACC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MEDICA16's specificity for ATP Citrate Lyase (ACLY) and Acetyl-CoA Carboxylase (ACC), benchmarked against other known inhibitors. The information is supported by available experimental data and detailed methodologies for key assays, aiming to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a known inhibitor of ATP Citrate Lyase (ACLY), a key enzyme in the de novo lipogenesis pathway. However, evidence suggests that it also exerts an inhibitory effect on Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This dual activity profile necessitates a thorough assessment of its specificity. This guide reveals that while this compound does inhibit ACLY, its potency appears to be significantly lower than next-generation inhibitors. Furthermore, its off-target inhibition of ACC, while present, lacks the high potency demonstrated by dedicated ACC inhibitors.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other relevant compounds against ACLY and ACC.
| Compound | Target(s) | Inhibition Metric | Value | Organism/Assay Condition |
| This compound | ACLY | Ki | 16 µM | Rat Liver (competitive with citrate)[1][2] |
| ACC | - | Not specified | Competitive with acetyl-CoA and ATP[1] | |
| Bempedoic acid (ETC-1002-CoA) | ACLY | IC50 | 10.56 µM | Recombinant Human ACLY[3][4] |
| ND-630 | ACC1 | IC50 | 2.1 nM | Human ACC1[5][6][7][8][9][10] |
| ACC2 | IC50 | 6.1 nM | Human ACC2[5][6][7][8][9][10] | |
| PF-05175157 | ACC1 | IC50 | 27 nM | Human ACC1[6][8][11][12][13] |
| ACC2 | IC50 | 33 nM | Human ACC2[6][8][11][12][13] |
Note: IC50 and Ki values are measures of inhibitor potency; a lower value indicates higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the biochemical context and experimental approaches, the following diagrams are provided.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PF 05175157 | Other Ligases | Tocris Bioscience [tocris.com]
- 12. medkoo.com [medkoo.com]
- 13. selleckchem.com [selleckchem.com]
Lack of Reproducibility Data for MEDICA16 Study Necessitates Comparison with Alternative Therapies Targeting De Novo Lipogenesis
The original study, titled "MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR:LA-cp rats," published in 2002, reported significant effects of MEDICA 16 on key enzymes involved in fatty acid synthesis. The JCR:LA-cp rat model is a well-established animal model for studying obesity, insulin resistance, and cardiovascular disease.[1][2][3][4][5][6][7][8]
This comparison guide will summarize the key quantitative findings of the MEDICA16 study and juxtapose them with data from studies on alternative compounds that inhibit ATP-citrate lyase (ACLY) or acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in DNL. These alternatives include Bempedoic Acid (ETC-1002), Firsocostat (GS-0976), and ND-630.
Quantitative Data Summary
The following tables present a summary of the key quantitative findings from the this compound study and comparable data for alternative compounds. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and treatment durations.
Table 1: Effects on Hepatic Acetyl-CoA Carboxylase (ACC) Activity
| Compound | Animal Model | Treatment Details | Change in Hepatic ACC Activity | Reference |
| MEDICA 16 | JCR:LA-cp rats | Not specified in abstract | Significant decrease | [Atkinson et al., 2002] |
| ND-630 | Cultured HepG2 cells | EC50 = 66 nM | Inhibition of fatty acid synthesis | [9][10][11] |
| GS-0976 (Firsocostat) | Patients with NASH | 20 mg daily for 12 weeks | Indirectly measured by reduced hepatic fat | [12][13][14][15] |
Table 2: Effects on Hepatic 5'-AMP-activated Protein Kinase (AMPK) Activity
| Compound | Animal Model | Treatment Details | Change in Hepatic AMPK Activity | Reference |
| MEDICA 16 | JCR:LA-cp rats | Not specified in abstract | Decrease | [Atkinson et al., 2002] |
| Bempedoic Acid (ETC-1002) | Rodent models | Not specified | Activation | [16][17] |
Table 3: Effects on Plasma/Hepatic Triglycerides
| Compound | Animal/Human Model | Treatment Details | Change in Triglycerides | Reference |
| MEDICA 16 | JCR:LA-cp rats | Not specified in abstract | Reduction in plasma triacylglycerol | [Atkinson et al., 2002] |
| Bempedoic Acid (ETC-1002) | Patients with hypercholesterolemia | Not specified | Reduction in LDL cholesterol | [16][17][18][19][20] |
| GS-0976 (Firsocostat) | Patients with NASH | 20 mg daily for 12 weeks | Increase in plasma triglycerides | [12][13][14][15][21] |
| ND-630 | Rats with diet-induced obesity | Chronic administration | Favorable effect on dyslipidemia | [10][11][22][23] |
Experimental Protocols
A significant limitation in evaluating the this compound study is the lack of detailed experimental protocols in the publicly available abstract. Key missing information includes the precise dosage of MEDICA 16 administered to the JCR:LA-cp rats and the duration of the treatment.
Key Experiments in the this compound Study (Based on Abstract)
-
Animal Model: Insulin-resistant JCR:LA-cp rats were used. This strain carries an autosomal recessive gene (cp) that leads to obesity, insulin resistance, and hypertriglyceridemia when homozygous.[1][5]
-
Biochemical Assays: The study measured the activity of hepatic and skeletal muscle acetyl-CoA carboxylase (ACC) and 5'-AMP-activated protein kinase (AMPK). Plasma triacylglycerol levels were also quantified. The specific methodologies for these assays were not detailed in the abstract.
Methodologies for Alternative Compounds (Examples)
-
Bempedoic Acid (ETC-1002): Clinical trials in humans have assessed its efficacy in lowering LDL cholesterol.[16][18] The mechanism involves the inhibition of ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[16][19][20] Bempedoic acid is a prodrug activated in the liver to ETC-1002-CoA, which then inhibits ACL.[19]
-
GS-0976 (Firsocostat): Clinical trials in patients with non-alcoholic steatohepatitis (NASH) involved oral administration of 20 mg daily for 12 weeks. The primary endpoint was the relative reduction in liver fat content measured by MRI-proton density fat fraction (MRI-PDFF).[12][14]
-
ND-630: Preclinical studies in rats with diet-induced obesity involved chronic oral administration. The effects on hepatic steatosis, insulin sensitivity, and dyslipidemia were evaluated.[10][11][22] ND-630 is an allosteric inhibitor of both ACC isozymes (ACC1 and ACC2).[9][10]
Visualizations
Signaling Pathway of De Novo Lipogenesis Inhibition
References
- 1. Cardiovascular disease in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The JCR:LA-cp rat: a novel rodent model of cystic medial necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JCR:LA-cp rat: a novel model for impaired wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucose Tolerance, Lipids, and GLP-1 Secretion in JCR:LA-cp Rats Fed a High Protein Fiber Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular function in male and female JCR:LA-cp rats: effect of high-fat/high-sucrose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Comorbidities Associated With the Metabolic Syndrome: Insights from the JCR:LA-cp Corpulent Rat Strain [frontiersin.org]
- 9. nimbustx.com [nimbustx.com]
- 10. pnas.org [pnas.org]
- 11. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 14. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Independent Verification of MEDICA16's Effects on Insulin Sensitivity: A Comparative Guide
This guide provides an objective comparison of the experimental compound MEDICA16 with established insulin-sensitizing agents. Aimed at researchers, scientists, and drug development professionals, this document summarizes available data on the mechanisms of action, effects on insulin sensitivity, and relevant experimental protocols. Due to the limited publicly available data on this compound, this guide focuses on a comparison of its preclinical results with those of widely studied and approved drug classes.
Comparative Analysis of Insulin-Sensitizing Agents
The following tables summarize the known effects of this compound and comparator drugs on key parameters of insulin sensitivity and metabolism, primarily based on preclinical studies in rodent models of insulin resistance. It is important to note that direct comparative studies involving this compound against other agents are not available in the public domain. Therefore, the data presented is a compilation from various independent studies.
Table 1: Effects on Hepatic Insulin Sensitivity and Related Pathways
| Compound/Class | Primary Hepatic Target | Effect on Hepatic Acetyl-CoA Carboxylase (ACC) Activity | Effect on 5'-AMP-activated Protein Kinase (AMPK) Activity | Effect on Hepatic Glucose Production (HGP) |
| This compound | ATP-citrate lyase | Decrease[1][2] | Decrease[1][2] | Not explicitly reported |
| Metformin | Mitochondrial Complex I / AMPK | Indirect Decrease | Increase | Decrease[3] |
| Thiazolidinediones (TZDs) | PPAR-γ | No direct effect | No direct effect | Decrease (indirectly) |
| GLP-1 Receptor Agonists | GLP-1 Receptor | No direct effect | No direct effect | Decrease (via insulin/glucagon) |
| SGLT2 Inhibitors | SGLT2 (in kidney) | No direct effect | No direct effect | Indirectly may increase initially |
Table 2: Effects on Peripheral Insulin Sensitivity and Glucose Metabolism
| Compound/Class | Primary Peripheral Target | Effect on Peripheral Glucose Uptake | Effect on Whole-Body Insulin Sensitivity |
| This compound | Not explicitly reported in muscle[1][2] | Not explicitly reported | Blunts the development of insulin resistance[2] |
| Metformin | AMPK | Increase | Improve[4][5][6] |
| Thiazolidinediones (TZDs) | PPAR-γ | Increase[7] | Improve[8][9][10][11] |
| GLP-1 Receptor Agonists | GLP-1 Receptor | Increase (indirectly) | Improve |
| SGLT2 Inhibitors | SGLT2 (in kidney) | Indirectly may improve | Improve[12][13][14] |
Mechanisms of Action and Signaling Pathways
This compound
This compound is an experimental compound identified as an ATP-citrate lyase inhibitor. Its mechanism of action in relation to insulin sensitivity has been primarily studied in the liver of insulin-resistant rats. By inhibiting ATP-citrate lyase, this compound is thought to reduce the precursor pool for fatty acid synthesis, thereby impacting downstream pathways. The key reported effects are a decrease in the activity of hepatic acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and a surprising decrease in hepatic 5'-AMP-activated protein kinase (AMPK) activity.[1][2] The reduction in hepatic lipid accumulation is hypothesized to contribute to improved insulin sensitivity.
Comparator Insulin-Sensitizing Agents
Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its primary effect is to decrease hepatic glucose production. It also increases peripheral glucose uptake and utilization. The molecular mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio and subsequent activation of AMPK.
Thiazolidinediones, such as pioglitazone and rosiglitazone, are potent insulin sensitizers that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of numerous genes involved in glucose and lipid metabolism, primarily in adipose tissue, leading to improved insulin sensitivity in peripheral tissues.
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1. They enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. Their effects on insulin sensitivity are largely indirect, resulting from improved glycemic control and weight loss.
Sodium-glucose cotransporter-2 (SGLT2) inhibitors act in the proximal tubules of the kidneys to reduce the reabsorption of glucose, thereby increasing urinary glucose excretion. This mechanism lowers blood glucose levels independently of insulin. The improvement in insulin sensitivity is considered a secondary effect resulting from reduced glucotoxicity.
Experimental Protocols
The assessment of insulin sensitivity is crucial for evaluating the efficacy of compounds like this compound. Standardized experimental protocols are employed in both preclinical and clinical research.
Hyperinsulinemic-Euglycemic Clamp
This is considered the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Procedure:
-
An intravenous (IV) line is established for insulin and glucose infusion, and another for blood sampling.
-
A continuous infusion of insulin is administered to raise plasma insulin to a high, steady level.
-
A variable infusion of glucose is simultaneously administered to clamp the blood glucose concentration at a normal, euglycemic level.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
Experimental Workflow:
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the bloodstream.
-
Objective: To measure the response of blood glucose and insulin levels to an oral glucose challenge.
-
Procedure:
-
The subject fasts overnight (8-12 hours).
-
A baseline (fasting) blood sample is taken.
-
The subject consumes a standardized glucose solution (typically 75g).
-
Blood samples are taken at timed intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.
-
Plasma glucose and insulin concentrations are measured in each sample.
-
Impaired glucose tolerance is indicated by elevated glucose levels at the 2-hour time point. Insulin resistance can be inferred from high insulin levels in conjunction with high glucose levels.
-
Conclusion
The available preclinical data suggests that this compound improves insulin sensitivity in insulin-resistant rats through a novel hepatic mechanism involving the inhibition of ATP-citrate lyase and subsequent reduction in ACC activity. This positions it as a potential therapeutic agent targeting the interplay between lipid metabolism and insulin resistance. However, the lack of independent verification and human clinical trial data makes a direct and comprehensive comparison with established insulin-sensitizing drugs challenging.
Established agents like metformin and thiazolidinediones have well-documented effects on insulin sensitivity through distinct mechanisms involving AMPK activation and PPAR-γ agonism, respectively. Newer classes, such as GLP-1 receptor agonists and SGLT2 inhibitors, improve insulin sensitivity through more indirect, yet highly effective, mechanisms.
Further research, including independent preclinical studies and well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound in the management of insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Diabetic-induced alterations in hepatic glucose and lipid metabolism: The role of type 1 and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of metformin treatment on insulin action in diabetic rats: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Possible Mechanism of Metformin in Improving Insulin Resistance in Diabetic Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Effects of thiazolidinediones on glucocorticoid-induced insulin resistance and GLUT4 glucose transporter expression in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior thiazolidinedione treatment preserves insulin sensitivity in normal rats during acute fatty acid elevation: role of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ROLE OF THIAZOLIDINEDIONES (TZDs) AND GLUCAGON-LIKE PEPTIDE-1 (GLP-1) AGONISTS AND ANTAGONOSTS IN TYPE-II DIABETES MELLITUS ON ADULT MALE ALBINO RATS [amj.journals.ekb.eg]
- 12. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. narraj.org [narraj.org]
Safety Operating Guide
Navigating the Safe Disposal of MEDICA16: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of the research compound MEDICA16, ensuring compliance with general laboratory safety standards. The following information is intended to supplement, not replace, the specific guidance provided in the official Safety Data Sheet (SDS) for this compound and your institution's established waste management protocols.
Quantitative Data for Waste Stream Categorization
The initial step in proper chemical disposal is the accurate categorization of the waste. This determination is based on the concentration of the active compound and the nature of the solvent used. The table below provides a general framework for categorizing this compound waste.
| Waste Category | Concentration of this compound | Solvent Type | Container Requirement | Disposal Route |
| Acutely Hazardous Waste | > 1% (w/v) | Halogenated Solvents | Labeled, sealed, non-reactive container | Licensed Hazardous Waste Transporter |
| Hazardous Waste | 0.1% - 1% (w/v) | Non-halogenated Organic Solvents | Labeled, sealed, non-reactive container | Licensed Hazardous Waste Transporter |
| Non-Hazardous Waste | < 0.1% (w/v) | Aqueous Solutions (neutral pH) | Designated chemical waste container | Institutional Chemical Waste Program |
| Solid Waste | N/A | Contaminated labware (pipettes, gloves) | Labeled solid waste container | Institutional Biomedical/Chemical Waste |
Experimental Protocol for Neutralization of Dilute this compound Solutions
For dilute, aqueous, non-hazardous concentrations of this compound (<0.1% w/v), a neutralization step may be recommended prior to collection for institutional chemical waste pickup. This protocol is a general guideline and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dilute this compound solution (<0.1% in aqueous buffer)
-
1M Sodium Bicarbonate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Glass beaker
-
Labeled waste container
Procedure:
-
Preparation: Place a beaker containing the dilute this compound solution on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.
-
pH Measurement: Using a pH indicator strip, measure and record the initial pH of the solution.
-
Neutralization: Slowly add 1M Sodium Bicarbonate solution dropwise to the stirring this compound solution.
-
Monitoring: Periodically pause the addition of the neutralizing agent and measure the pH of the solution.
-
Completion: Continue adding Sodium Bicarbonate until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, pour the solution into the designated, labeled container for non-hazardous aqueous chemical waste.
-
Decontamination: Thoroughly rinse all glassware with an appropriate solvent and then water. Dispose of all used PPE in the designated solid waste stream.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste, from initial generation to final disposition.
Caption: Decision tree for the safe disposal of this compound waste.
This procedural guide, including the waste categorization table, neutralization protocol, and disposal workflow diagram, provides a foundational framework for the safe handling and disposal of this compound. Adherence to these guidelines, in conjunction with your institution-specific protocols and the manufacturer's Safety Data Sheet, is paramount for ensuring a safe laboratory environment.
Essential Safety and Handling Protocols for MEDICA16
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal information for MEDICA16, a potent inhibitor of ATP-citrate lyase and an agonist of G protein-coupled receptor 40 (GPR40).[1][2] Adherence to these guidelines is critical for laboratory safety and experimental integrity.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | Source |
| CAS Number | 87272-20-6 | [3] |
| Storage Temperature | -20°C (short term, up to 1 month), -80°C (long term, up to 6 months) | [4] |
| Storage Conditions | Sealed container, away from moisture | [4] |
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A full complement of personal protective equipment must be worn at all times when handling this compound.[3] This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: A protective face mask is recommended.[1]
Handling Procedures
-
Preparation:
-
Ensure an accessible safety shower and eye wash station are available and unobstructed before beginning work.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound. Avoid generating dust.
-
For creating stock solutions, dissolve this compound in a suitable solvent as determined by the specific experimental requirements.
-
-
Post-Handling:
-
Securely seal the container of any remaining solid this compound.
-
Store the compound at the recommended temperature.[4]
-
Thoroughly clean all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of chemical waste containing this compound in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
